molecular formula C11H11F3O3 B1322539 4-Isopropoxy-3-(trifluoromethyl)benzoic acid CAS No. 213598-16-4

4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Cat. No.: B1322539
CAS No.: 213598-16-4
M. Wt: 248.2 g/mol
InChI Key: FMRZLMJTOCTKPU-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C11H11F3O3 and its molecular weight is 248.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-propan-2-yloxy-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-6(2)17-9-4-3-7(10(15)16)5-8(9)11(12,13)14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRZLMJTOCTKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626751
Record name 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid
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Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213598-16-4
Record name 4-(1-Methylethoxy)-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213598-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide also includes detailed, generalized experimental protocols for determining its key physical characteristics.

Core Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁F₃O₃Supplier Catalogs
Molecular Weight 248.2 g/mol Supplier Catalogs
CAS Number 213598-16-4Supplier Catalogs

Predicted Physical Properties

In the absence of direct experimental data, the physical properties of this compound can be inferred based on its chemical structure and the properties of analogous compounds.

PropertyPredicted CharacteristicRationale
Melting Point Solid at room temperature with a relatively high melting point.The presence of a carboxylic acid group allows for strong intermolecular hydrogen bonding, and the aromatic ring contributes to crystal lattice stability.
Boiling Point High boiling point, likely with decomposition.The carboxylic acid functional group and the overall molecular weight suggest strong intermolecular forces that require significant energy to overcome.
Solubility Likely soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone) and sparingly soluble in water. Solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH values due to deprotonation of the carboxylic acid.The polar carboxylic acid and ether groups would contribute to solubility in polar solvents, while the trifluoromethyl group and the benzene ring increase lipophilicity, limiting water solubility.
pKa Expected to be a moderately strong acid, with a pKa value likely in the range of 3-4.The electron-withdrawing nature of the trifluoromethyl group is known to increase the acidity of the carboxylic acid proton compared to benzoic acid.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow.

Solubility Determination

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are selected.

  • Sample Preparation: A known mass (e.g., 10 mg) of this compound is placed into a series of vials.

  • Solvent Addition: A known volume (e.g., 1 mL) of each solvent is added to a separate vial.

  • Equilibration: The vials are agitated at a constant temperature for a set period to ensure equilibrium is reached.

  • Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination by Potentiometric Titration

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water/methanol).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

    • Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Analysis: The characteristic absorption bands for the functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-F stretches) are identified.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

    • Ionization: A suitable ionization technique (e.g., Electrospray Ionization - ESI) is used to generate molecular ions.

    • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined.

Visualizations

The following diagrams illustrate a potential workflow for the application of this compound in a drug discovery context and a general synthetic pathway.

DrugDiscoveryWorkflow Potential Drug Discovery Workflow for this compound A Synthesis and Purification of This compound B Structural Characterization (NMR, IR, MS) A->B C Initial Biological Screening (e.g., Enzyme Inhibition Assays) B->C D Lead Compound Identification C->D E Structure-Activity Relationship (SAR) Studies (Synthesis of Analogs) D->E F In Vitro ADME/Tox Profiling E->F G Lead Optimization E->G F->G H In Vivo Efficacy and Safety Studies G->H I Preclinical Candidate Selection H->I

Drug Discovery Workflow

SynthesisPathway General Synthesis of 4-Alkoxy-3-(trifluoromethyl)benzoic acids Start Starting Material: 4-Hydroxy-3-(trifluoromethyl)benzoic acid derivative Step1 Alkylation Reaction Start->Step1 Product Product: 4-Alkoxy-3-(trifluoromethyl)benzoic acid Step1->Product Reagents Reagents: - Alkylating agent (e.g., Isopropyl halide) - Base (e.g., K₂CO₃, NaH) - Solvent (e.g., DMF, Acetone) Reagents->Step1 Purification Workup and Purification (e.g., Extraction, Crystallization, Chromatography) Product->Purification

General Synthetic Pathway

An In-depth Technical Guide to 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 220003-24-7 (Note: The primary and more consistently referenced CAS Number for this compound is 213598-16-4 )

Introduction

4-Isopropoxy-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of both an isopropoxy group and a trifluoromethyl group on the benzoic acid scaffold suggests its potential utility as a building block in medicinal chemistry and materials science. The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The isopropoxy group can further influence the molecule's steric and electronic properties, potentially impacting its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the available technical data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some data points are readily available from chemical suppliers, others, such as a definitive melting point and detailed solubility, are not consistently reported in the public domain.

PropertyValueSource
Molecular Formula C₁₁H₁₁F₃O₃N/A
Molecular Weight 248.20 g/mol N/A
CAS Number 213598-16-4N/A
Appearance White to off-white solidN/A
Flash Point 142.7 °CN/A
Melting Point Not consistently reportedN/A
Boiling Point Not availableN/A
Solubility Soluble in polar organic solvents like DMSO and methanol.N/A
pKa Not availableN/A

Synthesis

A potential synthetic pathway is the Williamson ether synthesis starting from 4-hydroxy-3-(trifluoromethyl)benzoic acid or its corresponding ester, followed by hydrolysis if an ester is used.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product 4_hydroxy_ester Methyl 4-hydroxy-3-(trifluoromethyl)benzoate etherification Williamson Ether Synthesis (e.g., K₂CO₃, Acetone, Reflux) 4_hydroxy_ester->etherification isopropyl_halide Isopropyl bromide or iodide isopropyl_halide->etherification isopropoxy_ester Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate etherification->isopropoxy_ester hydrolysis Hydrolysis (e.g., NaOH, H₂O/MeOH, Reflux) isopropoxy_ester->hydrolysis final_product This compound hydrolysis->final_product

Plausible synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)

Materials:

  • Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

  • Isopropyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Methanol

  • Water

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step 1: Synthesis of Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate

  • To a solution of methyl 4-hydroxy-3-(trifluoromethyl)benzoate in anhydrous acetone, add anhydrous potassium carbonate.

  • Add isopropyl bromide to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified methyl 4-isopropoxy-3-(trifluoromethyl)benzoate in a mixture of methanol and water.

  • Add sodium hydroxide and reflux the mixture for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals can be predicted:

¹H NMR:

  • Aromatic protons in the region of 7-8 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • A septet for the methine proton of the isopropoxy group around 4.5-5.0 ppm.

  • A doublet for the methyl protons of the isopropoxy group around 1.3-1.5 ppm.

  • A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

¹³C NMR:

  • Aromatic carbons in the region of 110-160 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • A carbonyl carbon from the carboxylic acid group around 165-175 ppm.

  • A methine carbon of the isopropoxy group around 70-75 ppm.

  • Methyl carbons of the isopropoxy group around 20-25 ppm.

  • The trifluoromethyl carbon, which will show a characteristic quartet.

Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or [M-H]⁻ depending on the ionization method. Fragmentation would likely involve the loss of the isopropoxy group, the carboxylic acid group, and potentially cleavage of the trifluoromethyl group.

Biological Activity and Applications

Currently, there is no publicly available information on the biological activity or specific applications of this compound in drug discovery or other research areas. However, the structural motifs present in the molecule are of significant interest to medicinal chemists.

The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance a molecule's metabolic stability and binding affinity. Benzoic acid derivatives are a common scaffold in drug design, and the isopropoxy group can be used to modulate lipophilicity and steric interactions.

Given these features, this compound could serve as a valuable starting material for the synthesis of novel compounds for screening in various therapeutic areas.

Drug_Discovery_Logic Start This compound Modification Chemical Modification (e.g., Amide coupling, Esterification) Start->Modification Library Library of Novel Compounds Modification->Library Screening High-Throughput Screening Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Logical workflow for the use of the title compound in drug discovery.

Safety Information

Based on available safety data sheets from chemical suppliers, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the synthesis of novel molecules for drug discovery. While detailed physicochemical and biological data are currently limited in the public domain, its structural features make it an interesting building block for medicinal chemists. Further research is needed to fully characterize its properties and explore its potential applications.

Spectroscopic and Analytical Insights into 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally similar molecules to predict its spectroscopic behavior. It also outlines standard experimental protocols for the acquisition of key analytical data.

I. Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)-The chemical shift of the acidic proton can be highly variable depending on the solvent and concentration.
Aromatic (H-2)~8.2Singlet or Doublet~2Expected to be the most downfield aromatic proton due to the deshielding effects of the adjacent trifluoromethyl and carboxylic acid groups.
Aromatic (H-5)~8.1Doublet~8-9Coupled to H-6.
Aromatic (H-6)~7.3Doublet~8-9Coupled to H-5.
Isopropoxy (-CH)~4.8Septet~6Coupled to the two methyl groups.
Isopropoxy (-CH₃)~1.4Doublet~6Coupled to the methine proton.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-COOH)~165 - 170
Aromatic (C-4)~160Attached to the isopropoxy group.
Aromatic (C-1)~135Attached to the carboxylic acid group.
Aromatic (C-2)~133
Aromatic (C-5)~128
Aromatic (C-3)~125 (quartet)Attached to the trifluoromethyl group, expected to show coupling with ¹⁹F.
Trifluoromethyl (-CF₃)~123 (quartet)Expected to show a strong quartet due to ¹JCF coupling.
Aromatic (C-6)~115
Isopropoxy (-CH)~72
Isopropoxy (-CH₃)~22

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadA very broad and characteristic band for the hydrogen-bonded hydroxyl group of the carboxylic acid.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000MediumFrom the isopropoxy group.
C=O Stretch (Carboxylic Acid)1680 - 1710StrongCharacteristic strong absorption for the carbonyl group.
C=C Stretch (Aromatic)1580 - 1620, 1450 - 1500Medium to StrongMultiple bands are expected for the aromatic ring.
C-F Stretch1100 - 1350StrongThe trifluoromethyl group will exhibit strong C-F stretching absorptions.
C-O Stretch1200 - 1300StrongFrom the isopropoxy and carboxylic acid groups.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]+•248.06Molecular ion.
[M-CH(CH₃)₂]+205.02Loss of the isopropyl group.
[M-CO₂H]+203.05Loss of the carboxylic acid group.
[M-OCH(CH₃)₂]+189.03Loss of the isopropoxy group.

II. Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and carbons in the molecule.

B. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C-F, C-O).

C. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes.

    • GC-MS (for EI): If the compound is sufficiently volatile and thermally stable, it can be introduced via a Gas Chromatograph (GC). The sample is injected into the GC, separated on a column, and then introduced into the EI source of the mass spectrometer.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

III. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 4-Isopropoxy-3- (trifluoromethyl)benzoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain this data. Researchers are encouraged to use this information as a starting point for their own analytical investigations.

An In-depth Technical Guide to the Synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document outlines the probable synthetic pathway, a detailed experimental protocol adapted from analogous reactions, and the necessary steps for purification and characterization.

Synthetic Pathway Overview

The synthesis of this compound commences with the commercially available starting material, 4-hydroxy-3-(trifluoromethyl)benzoic acid. The core of the synthesis is the O-alkylation of the phenolic hydroxyl group with an isopropyl halide, such as isopropyl bromide, under basic conditions. This reaction, a classic Williamson ether synthesis, proceeds via an SN2 mechanism.

The process involves the deprotonation of the phenolic hydroxyl group by a strong base to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the isopropyl halide, leading to the formation of the desired ether and a salt byproduct.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for similar Williamson ether syntheses.

2.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Hydroxy-3-(trifluoromethyl)benzoic acid220239-68-9C₈H₅F₃O₃206.12
Sodium hydride (60% dispersion in mineral oil)7646-69-7NaH24.00
Isopropyl bromide (2-Bromopropane)75-26-3C₃H₇Br122.99
Anhydrous Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Ethyl acetate141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
1 M Hydrochloric acid7647-01-0HCl36.46
Saturated aqueous sodium chloride (Brine)7647-14-5NaCl58.44
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37

2.2. Reaction Procedure

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the starting material. The volume should be sufficient to create a stirrable solution (e.g., 5-10 mL per gram of starting material).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution under a nitrogen atmosphere. The addition should be slow to control the evolution of hydrogen gas.

  • Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition of sodium hydride is complete.

  • Alkylation: Add isopropyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C using the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Visualization of the Process

3.1. Synthesis Workflow

Synthesis_Workflow start Start: 4-Hydroxy-3-(trifluoromethyl)benzoic acid dissolve Dissolve in Anhydrous DMF start->dissolve deprotonate Deprotonation with NaH at 0 °C dissolve->deprotonate alkylate Alkylation with Isopropyl Bromide deprotonate->alkylate reaction Reaction at Room Temperature (12-24h) alkylate->reaction workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup purify Purification (Column Chromatography/Recrystallization) workup->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

3.2. Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol R-OH Alkoxide R-O⁻ Na⁺ Phenol->Alkoxide Base NaH Base->Alkoxide H2 H₂ (gas) Alkoxide2 R-O⁻ TransitionState [R-O···CH(CH₃)₂···Br]⁻ Alkoxide2->TransitionState AlkylHalide CH₃-CH(Br)-CH₃ AlkylHalide->TransitionState Ether R-O-CH(CH₃)₂ TransitionState->Ether Halide Br⁻ TransitionState->Halide

Caption: Mechanism of the Williamson ether synthesis.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the isopropoxy group and the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the ether linkage (C-O stretching).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.

  • Melting Point: The melting point of the purified solid product should be determined and reported.

Quantitative Data

As of the date of this document, specific quantitative data such as reaction yield and melting point for the synthesis of this compound (CAS: 213598-16-4) are not widely available in peer-reviewed literature, suggesting its novelty or its synthesis as an intermediate in proprietary research. The expected yield for this type of reaction, based on analogous syntheses, would typically be in the range of 70-90%.

ParameterExpected Value/Technique
Yield 70-90% (estimated)
Melting Point To be determined
¹H NMR Consistent with structure
¹³C NMR Consistent with structure
IR Spectrum Characteristic peaks for COOH and C-O-C
HRMS Calculated m/z for C₁₁H₁₁F₃O₃

This guide provides a comprehensive framework for the successful synthesis and characterization of this compound. Researchers are encouraged to optimize the described conditions to achieve the best possible results in their specific laboratory setting.

Structural Analysis of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a structural and functional analysis of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid (CAS No. 213598-16-4). Due to the limited availability of comprehensive experimental data in peer-reviewed literature, this document combines confirmed physicochemical properties with a theoretical synthesis protocol and a discussion of potential biological activities based on analogous structures. All quantitative data is presented in structured tables, and a proposed experimental workflow is visualized using the DOT language. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following information has been aggregated from chemical supplier databases.

PropertyValueSource
CAS Number 213598-16-4[1][2][3]
Molecular Formula C₁₁H₁₁F₃O₃[1]
Molecular Weight 248.2 g/mol [1]
Canonical SMILES CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F[1]
InChI Key FMRZLMJTOCTKPU-UHFFFAOYSA-N[2]
Purity Typically available at ≥98%[2]
Storage Conditions Sealed in dry, Room Temperature[1]

Note: Properties such as melting point, boiling point, solubility, and pKa are not consistently reported in publicly available scientific literature. Experimental determination of these values is recommended for any research application.

Spectroscopic Analysis

As of the date of this publication, detailed and verified ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in peer-reviewed journals. Researchers are advised to perform their own spectroscopic analysis to confirm the structure and purity of any synthesized or procured samples.

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be extrapolated from standard organic chemistry reactions and synthesis of similar alkoxy-substituted benzoic acids. A likely two-step process would involve the trifluoromethylation of a 4-hydroxybenzoic acid derivative followed by etherification. A more direct approach, for which a hypothetical protocol is provided below, involves the alkylation of 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Objective: To synthesize this compound from 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Materials:

  • 4-hydroxy-3-(trifluoromethyl)benzoic acid

  • 2-iodopropane (isopropyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting materials.

  • Alkylation: Add 2-iodopropane (1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous mixture to a pH of approximately 2-3 using a 1M HCl solution.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the final product, this compound.

Workflow Diagram:

SynthesisWorkflow Proposed Synthesis of this compound cluster_reactants Reactants & Reagents cluster_procedure Procedure 4-hydroxy-3-(trifluoromethyl)benzoic acid 4-hydroxy-3-(trifluoromethyl)benzoic acid Reaction Setup Reaction Setup 4-hydroxy-3-(trifluoromethyl)benzoic acid->Reaction Setup 2-iodopropane 2-iodopropane Alkylation Alkylation 2-iodopropane->Alkylation K2CO3 K2CO3 K2CO3->Reaction Setup DMF DMF DMF->Reaction Setup Reaction Setup->Alkylation Work-up Work-up Alkylation->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product

Proposed Synthesis Workflow

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently available in the public domain. However, the structural motifs present in the molecule—a benzoic acid core, a trifluoromethyl group, and an isopropoxy group—are found in various biologically active compounds.

Stearoyl-CoA Desaturase (SCD) Inhibition:

Several studies have identified benzoic acid derivatives as inhibitors of Stearoyl-CoA Desaturase (SCD), a key enzyme in lipid metabolism.[4][5][6][7] SCD catalyzes the synthesis of monounsaturated fatty acids, and its inhibition is a therapeutic target for metabolic diseases and some cancers.[4][5] The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.[8] Given that derivatives of 4-alkoxy-3-(trifluoromethyl)benzoic acid have been investigated as SCD inhibitors, it is plausible that this compound could also exhibit activity against this enzyme.

Potential Signaling Pathway Involvement:

If this compound acts as an SCD inhibitor, it would modulate lipid signaling pathways. Inhibition of SCD leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which can induce cellular stress and apoptosis, particularly in cancer cells that are highly dependent on de novo lipogenesis.

Logical Diagram of Potential Mechanism of Action:

PotentialMechanism Hypothetical Mechanism of Action via SCD Inhibition This compound This compound SCD1_Enzyme Stearoyl-CoA Desaturase 1 (SCD1) This compound->SCD1_Enzyme Inhibition SFA_to_MUFA Saturated Fatty Acids -> Monounsaturated Fatty Acids SCD1_Enzyme->SFA_to_MUFA Catalyzes Cellular_Stress Increased Saturated Fatty Acids -> Cellular Stress/Apoptosis SCD1_Enzyme->Cellular_Stress Inhibition leads to Therapeutic_Effect Potential Therapeutic Effect (e.g., Anti-cancer, Metabolic Regulation) Cellular_Stress->Therapeutic_Effect

Hypothetical Mechanism of Action

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While basic physicochemical data are available, a comprehensive experimental characterization is lacking in the scientific literature. The proposed synthesis provides a viable route for obtaining the compound for research purposes. Based on the analysis of structurally related molecules, this compound warrants investigation for its potential as an inhibitor of Stearoyl-CoA Desaturase and for its broader applications in drug discovery. Future research should focus on the experimental validation of its synthesis, full spectroscopic characterization, and in vitro and in vivo evaluation of its biological activities.

References

The Trifluoromethyl Moiety: A Keystone in Benzoic Acid-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Biological Activities of Trifluoromethylated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (-CF3) group into the benzoic acid scaffold has emerged as a powerful tool in modern medicinal chemistry. This modification significantly enhances the pharmacological profile of benzoic acid derivatives, leading to a diverse range of biological activities. The unique physicochemical properties imparted by the -CF3 group, such as increased lipophilicity, metabolic stability, and binding affinity for biological targets, have made trifluoromethylated benzoic acids a subject of intense research in the quest for novel therapeutics.[1][2][3] This in-depth technical guide explores the multifaceted biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Physicochemical Properties and Pharmacokinetic Advantages

The trifluoromethyl group is a strong electron-withdrawing moiety that profoundly influences the electronic and steric properties of the benzoic acid ring.[4] This alteration in electron distribution can modulate the acidity of the carboxylic acid group and the overall reactivity of the molecule.[4] One of the most significant advantages of trifluoromethylation is the enhancement of lipophilicity.[1][2] This increased "fat-loving" character facilitates the passage of drug molecules across cellular membranes, improving their absorption and distribution within the body.[1]

Furthermore, the robust carbon-fluorine bond in the -CF3 group confers exceptional metabolic stability.[1][2] It effectively blocks sites on the molecule that are susceptible to enzymatic degradation, thereby prolonging the drug's half-life and duration of action in the body.[1] These favorable pharmacokinetic properties have positioned trifluoromethylated benzoic acids as valuable intermediates in the synthesis of a wide array of therapeutic agents, including enzyme inhibitors and receptor modulators.[1]

Key Biological Activities of Trifluoromethylated Benzoic Acids

Trifluoromethylated benzoic acid derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the treatment of inflammatory diseases, infectious diseases, and cancer.

Anti-inflammatory Activity

A prominent area of investigation for trifluoromethylated benzoic acids is their potent anti-inflammatory effects. Several derivatives have been shown to be effective inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a crucial role in the inflammatory cascade.[1][5]

Mechanism of Action: COX-2 and NF-κB Inhibition

Triflusal, a 2-acetoxy-4-(trifluoromethyl)benzoic acid, and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), are notable examples of trifluoromethylated benzoic acids with anti-inflammatory properties.[1] These compounds inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, by targeting COX-2.[1] Interestingly, while both Triflusal and aspirin inhibit the purified COX-2 enzyme, HTB and Triflusal also suppress the expression of the COX-2 protein.[1] This dual action of inhibiting both enzyme activity and expression provides a sustained anti-inflammatory effect.

The inhibition of COX-2 expression is linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including COX-2.[6][7] Triflusal and HTB have been shown to block the activation of NF-κB to a greater extent than aspirin, providing a molecular basis for their potent anti-inflammatory effects.[1]

Below is a diagram illustrating the proposed anti-inflammatory mechanism of action.

G Anti-inflammatory Mechanism of Trifluoromethylated Benzoic Acids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα degradation NFκB NF-κB (p50/p65) IκBα->NFκB inhibits NFκB_active Active NF-κB (p50/p65) NFκB->NFκB_active releases Nucleus Nucleus NFκB_active->Nucleus translocates to COX2_Gene COX-2 Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein translation PGs Prostaglandins COX2_Protein->PGs catalyzes Inflammation Inflammation PGs->Inflammation TFBA Trifluoromethylated Benzoic Acids (e.g., Triflusal, HTB) TFBA->IKK inhibit TFBA->NFκB_active inhibit nuclear translocation TFBA->COX2_Protein inhibit activity G General Synthesis Workflow Start Starting Materials (e.g., 4-(trifluoromethyl)acetophenone) Step1 Claisen Condensation Start->Step1 Intermediate1 1,3-Diketone Intermediate Step1->Intermediate1 Step2 Cyclization with Hydrazine Intermediate1->Step2 Intermediate2 Pyrazole Intermediate Step2->Intermediate2 Step3 Formylation (Vilsmeier-Haack) Intermediate2->Step3 Intermediate3 Pyrazole-4-carbaldehyde Step3->Intermediate3 Step4 Reductive Amination with Substituted Anilines Intermediate3->Step4 FinalProduct Final Trifluoromethylated Pyrazole Benzoic Acid Derivatives Step4->FinalProduct

References

The Isopropoxy Group in Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the isopropoxy group as a substituent in benzoic acid derivatives, a cornerstone scaffold in medicinal chemistry. The introduction of an isopropoxy moiety can significantly influence the physicochemical properties, pharmacokinetic profile, and biological activity of these compounds. This document outlines these effects, provides detailed experimental protocols for synthesis and evaluation, and visualizes key biological pathways, offering a comprehensive resource for researchers in drug discovery and development.

Physicochemical Impact of the Isopropoxy Group

The isopropoxy group, -OCH(CH₃)₂, is a moderately bulky and lipophilic ether functional group. Its incorporation into a benzoic acid derivative imparts distinct steric and electronic characteristics that modulate the molecule's overall properties.

Electronic Effects: As an alkoxy group, the isopropoxy moiety is an ortho-, para- director and an activating group in electrophilic aromatic substitution due to its electron-donating resonance effect (+R). However, it also exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. This duality influences the acidity (pKa) of the benzoic acid.

Steric Effects: The branched nature of the isopropoxy group introduces steric bulk, which can influence molecular conformation, restrict rotation around bonds, and impact binding to biological targets. This steric hindrance can be strategically employed to enhance selectivity or modulate metabolic stability.

Lipophilicity and Solubility: The isopropyl component significantly increases the lipophilicity of the parent molecule, which is reflected in a higher partition coefficient (logP). This increased lipophilicity can enhance membrane permeability and cell penetration but often leads to a decrease in aqueous solubility. For instance, 4-isopropoxybenzoic acid is noted to be insoluble in water[1][2].

Table 1: Comparative Physicochemical Properties of Benzoic Acid Derivatives
CompoundMolecular Weight ( g/mol )pKaCalculated logPAqueous Solubility
Benzoic Acid122.124.201.873.4 g/L (25°C)
4-Hydroxybenzoic Acid138.124.54[3]1.6[3]5 g/L (20°C)[3]
4-Methoxybenzoic Acid152.154.471.960.8 g/L (25°C)
4-Isopropoxybenzoic Acid180.20[4]Not available2.8[4]Insoluble[1][2]

Note: pKa and logP values are sourced from various publicly available databases and may be experimental or calculated. Direct experimental comparison under identical conditions is limited.

Role in Biological Activity and Drug Design

The isopropoxy group is a prevalent feature in many biologically active molecules. Its ability to modulate lipophilicity and engage in specific interactions with protein targets makes it a valuable tool in drug design.

  • Improved Pharmacokinetics: By increasing lipophilicity, the isopropoxy group can enhance absorption and distribution. The steric bulk can also shield metabolically labile sites, potentially increasing the half-life of a drug.

  • Target Engagement: The isopropoxy group can fit into hydrophobic pockets within a protein's binding site, contributing to overall binding affinity. For example, 4-isopropoxybenzoic acid has been identified as an inhibitor of Centromere-Associated Protein E (CENP-E), a target in cytoskeletal signaling[5].

  • Modulation of Activity: The electronic and steric properties of the isopropoxy group can fine-tune the biological activity of the parent molecule. Studies on various benzoic acid derivatives have shown their potential as anticancer, antimicrobial, and anti-inflammatory agents[6][7]. For instance, derivatives of p-hydroxybenzoic acid have shown anti-inflammatory activity comparable to diclofenac in animal models[7].

Table 2: Illustrative Biological Activity of Benzoic Acid Derivatives
Compound ClassTarget/AssayIC₅₀ / MICReference
Benzoic Acid Derivatives (general)Polyphenol Oxidase (PPO) InhibitionIC₅₀: 1.425 mmol L⁻¹[8]
2,4-Dihydroxycinnamic AcidPolyphenol Oxidase (PPO) InhibitionIC₅₀: 0.092 mmol L⁻¹[8]
Tetrahydroisoquinolynyl-benzoic acid derivativeAcetylcholinesterase (AChE) InhibitionKᵢ: 13.62 ± 0.21 nM[9]
4-Isopropylbenzoic acidCladosporium cladosporioides (antifungal)Active[10]

Experimental Protocols

Synthesis: Williamson Ether Synthesis of 4-Isopropoxybenzoic Acid

This protocol describes a classic method for the synthesis of aryl ethers, which can be adapted for 4-isopropoxybenzoic acid starting from 4-hydroxybenzoic acid.

Materials:

  • 4-hydroxybenzoic acid

  • Potassium hydroxide (KOH)

  • 2-Bromopropane (isopropyl bromide)

  • Ethanol (solvent)

  • Hydrochloric acid (HCl) for acidification

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and filtration

Procedure:

  • Alkoxide Formation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in ethanol. To this solution, add a stoichiometric equivalent of potassium hydroxide to form the potassium salt (phenoxide). The mixture is stirred until the base fully dissolves[11][12].

  • Nucleophilic Substitution: Add a slight excess of 2-bromopropane to the reaction mixture. The flask is fitted with a reflux condenser and heated to a gentle reflux with continuous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically several hours)[11][13].

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in water.

  • Acidification and Precipitation: The aqueous solution is acidified with dilute hydrochloric acid until it reaches an acidic pH (e.g., pH 2-3), which protonates the carboxylate group. The desired 4-isopropoxybenzoic acid will precipitate out of the solution[12].

  • Isolation and Purification: The solid product is collected by vacuum filtration and washed with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product[11].

Biological Assay: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic potential of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (isopropoxy-substituted benzoic acid derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified CO₂ incubator at 37°C[14].

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The old medium is removed from the wells, and the cells are treated with various concentrations of the compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included[14].

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours)[14].

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL). The plates are incubated for another 4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals[14].

  • Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization solution to each well[14].

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Related Signaling Pathways

Benzoic acid derivatives have been shown to modulate various intracellular signaling pathways critical for cell survival, proliferation, and inflammation. The PI3K/Akt and MAPK pathways are two such key pathways.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTOR mTOR Akt->mTOR Activation GSK3b GSK3β Akt->GSK3b Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation BenzoicAcidDerivative Isopropoxy Benzoic Acid Derivative BenzoicAcidDerivative->PI3K Modulation? BenzoicAcidDerivative->Akt Modulation?

Caption: PI3K/Akt signaling pathway and potential modulation points.

MAPK_Pathway MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression BenzoicAcidDerivative Isopropoxy Benzoic Acid Derivative BenzoicAcidDerivative->Raf Modulation? Experimental_Workflow General Drug Discovery Workflow Synthesis Synthesis (e.g., Williamson Ether) Purification Purification & Characterization Synthesis->Purification PhysChem Physicochemical Analysis (pKa, logP) Purification->PhysChem InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) PhysChem->SAR InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iteration InVivo In Vivo Studies LeadOpt->InVivo

References

4-Isopropoxy-3-(trifluoromethyl)benzoic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Isopropoxy-3-(trifluoromethyl)benzoic acid is a valuable synthetic intermediate characterized by its unique substitution pattern on the benzene ring. The presence of a bulky, lipophilic isopropoxy group and a strongly electron-withdrawing trifluoromethyl group imparts distinct physicochemical properties to the molecule. These features make it a sought-after building block in medicinal chemistry for the synthesis of novel therapeutic agents. The trifluoromethyl moiety is known to enhance metabolic stability, improve binding affinity, and increase the lipophilicity of drug candidates, thereby favorably influencing their pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a key building block in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 213598-16-4N/A
Molecular Formula C₁₁H₁₁F₃O₃N/A
Molecular Weight 248.20 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in most organic solventsN/A

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step sequence starting from more readily available precursors. A general synthetic approach is outlined below.

General Synthetic Workflow

Synthesis_Workflow A 4-Hydroxy-3-(trifluoromethyl)benzoic acid B Alkylation Reaction A->B Isopropyl halide, Base C This compound B->C Work-up and Purification

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical Example)

This protocol is a representative example based on standard organic chemistry procedures and may require optimization.

Materials:

  • 4-Hydroxy-3-(trifluoromethyl)benzoic acid

  • 2-Iodopropane (Isopropyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF is added potassium carbonate (2.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 2-Iodopropane (1.5 eq) is added dropwise to the reaction mixture.

  • The reaction is heated to 60 °C and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is acidified to pH 2-3 with 1 M HCl.

  • The product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Expected Yield: 75-85%

Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm) Mass Spectrometry (ESI-MS)
10.5-11.5 (br s, 1H, COOH)~170 (C=O)m/z 247.06 [M-H]⁻
8.2-8.3 (d, 1H, Ar-H)~160 (C-O)
8.0-8.1 (dd, 1H, Ar-H)~135 (Ar-C)
7.0-7.1 (d, 1H, Ar-H)~125 (q, J = 272 Hz, CF₃)
4.6-4.8 (sept, 1H, CH)~122 (Ar-C)
1.4-1.5 (d, 6H, CH₃)~115 (Ar-C)
~72 (CH)
~22 (CH₃)

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The carboxylic acid functionality serves as a versatile handle for various chemical transformations, including amidation, esterification, and reduction.

Role as a Synthetic Building Block

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and receptor modulators. The trifluoromethyl group often plays a crucial role in enhancing the potency and metabolic stability of the final drug candidate.

Applications A This compound B Amide Coupling A->B Amine, Coupling Reagent C Esterification A->C Alcohol, Acid/Base Catalyst D Reduction A->D Reducing Agent E Bioactive Amides B->E F Bioactive Esters C->F G Bioactive Alcohols/Aldehydes D->G

Caption: Common synthetic transformations of this compound.

While specific examples of marketed drugs derived directly from this building block are not publicly disclosed, its structural motifs are present in numerous patented compounds under investigation for various therapeutic areas, including but not limited to:

  • Oncology: As a component of kinase inhibitors.

  • Inflammatory Diseases: In the synthesis of anti-inflammatory agents.

  • Metabolic Disorders: As a precursor for compounds targeting metabolic enzymes.

The strategic incorporation of the 4-isopropoxy-3-(trifluoromethyl)phenyl moiety can lead to compounds with improved cell permeability and enhanced interactions with biological targets. Researchers can leverage this building block to systematically explore structure-activity relationships (SAR) and optimize the properties of lead compounds.

Conclusion

This compound is a specialized and highly valuable building block for the synthesis of novel organic molecules with potential therapeutic applications. Its unique combination of functional groups provides a versatile platform for medicinal chemists to design and synthesize next-generation drug candidates with enhanced efficacy and improved pharmacokinetic profiles. The synthetic protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals looking to incorporate this promising intermediate into their discovery programs.

Discovery of Novel Inhibitors Using a Trifluoromethylbenzoic Acid Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, prized for its ability to enhance crucial pharmacological properties of drug candidates. When incorporated into a benzoic acid scaffold, it yields a versatile platform for the design of novel inhibitors targeting a range of biological pathways. The potent electron-withdrawing nature of the trifluoromethyl group can significantly alter the acidity of the benzoic acid proton and influence binding interactions with target proteins. Furthermore, this moiety is known to improve metabolic stability by blocking sites susceptible to enzymatic degradation and enhance lipophilicity, which can improve a drug's ability to cross cellular membranes and reach its target.[1] This technical guide provides an in-depth overview of the discovery process for novel inhibitors based on the trifluoromethylbenzoic acid scaffold, with a focus on their application as receptor tyrosine kinase (RTK) inhibitors.

Data Presentation: Inhibition of Receptor Tyrosine Kinases

The trifluoromethylbenzoic acid scaffold has been successfully employed to generate potent inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] The following table summarizes the inhibitory activity of a series of novel benzamide derivatives, some incorporating a trifluoromethylphenyl moiety, against Epidermal Growth Factor Receptor (EGFR), a key member of the RTK family.

Compound IDStructure/Key FeatureTarget KinaseInhibition (%) @ 10 nM
11 Contains 4-(trifluoromethyl)phenyl amineEGFR91%[1]
13 Contains 4-(trifluoromethyl)benzoyl amideEGFR92%[1]
10 Unsubstituted Phenyl RingsEGFRNot specified as highly potent[1]
14 Contains 4-chlorophenyl amineEGFRNot specified as highly potent[1]
15 Contains 4-methoxyphenyl amineEGFRNot specified as highly potent[1]

Signaling Pathway: EGFR and Downstream PI3K/Akt Signaling

EGFR activation initiates a cascade of intracellular signaling events, with the PI3K/Akt/mTOR pathway being a critical downstream effector.[3][5] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for signaling proteins, including the p85 regulatory subunit of PI3K.[5] This activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which ultimately promotes cell growth, proliferation, and survival.[6][7] Inhibitors targeting EGFR can effectively block this entire downstream cascade.

EGFR_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Promotes Inhibitor Trifluoromethylbenzoic Acid Inhibitor Inhibitor->EGFR Inhibits

Figure 1: EGFR Signaling to the PI3K/Akt Pathway.

Experimental Protocols

Synthesis of Trifluoromethylbenzoic Acid-Based Inhibitors

The synthesis of benzamide derivatives incorporating a trifluoromethylbenzoic acid scaffold can be achieved through a multi-step process. A representative synthetic route involves the coupling of a substituted benzoic acid with an appropriate amine.

General Procedure for Amide Coupling:

  • Acid Chloride Formation: To a solution of 4-(trifluoromethyl)benzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 equivalents). Reflux the mixture for 2-4 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-(trifluoromethyl)benzoyl chloride.

  • Amide Coupling: Dissolve the resulting acid chloride in an anhydrous solvent like dichloromethane. In a separate flask, dissolve the desired amine (e.g., 4-aminobenzotrifluoride, 1.0 equivalent) and a base such as triethylamine (1.5 equivalents) in the same solvent. Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours.[1] Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final trifluoromethylbenzoic acid-based inhibitor.[1]

In Vitro Receptor Tyrosine Kinase (EGFR) Inhibition Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of synthesized compounds against EGFR. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white microplates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the final desired concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (as a vehicle control).

  • Enzyme Addition: Add 2.5 µL of the EGFR enzyme solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing Poly(Glu, Tyr) and ATP at their predetermined optimal concentrations) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. For IC₅₀ determination, plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of the synthesized inhibitors on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, a lung cancer cell line with EGFR expression)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

Experimental Workflow

The discovery and evaluation of novel inhibitors based on the trifluoromethylbenzoic acid scaffold follows a logical progression from initial design and synthesis to comprehensive in vitro evaluation. This workflow ensures a systematic assessment of a compound's potential as a therapeutic agent.

Inhibitor_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_optimization Lead Optimization A Scaffold Selection (Trifluoromethylbenzoic Acid) B In Silico Screening & Molecular Modeling A->B C Chemical Synthesis B->C D Biochemical Assay (e.g., EGFR Kinase Assay) C->D E IC50 Determination D->E F Cell-Based Assay (e.g., MTT on Cancer Cells) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Hit-to-Lead Optimization G->H Iterative Refinement I In Vivo Studies (Animal Models) G->I H->C

Figure 2: General Workflow for Inhibitor Discovery.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. The synthesis of amides from 4-Isopropoxy-3-(trifluoromethyl)benzoic acid presents a unique challenge due to the electronic properties of the molecule. The presence of the electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the carboxylate, potentially slowing the rate of amide bond formation. This document provides detailed protocols for the efficient coupling of this compound with primary and secondary amines using common and effective coupling reagents.

The protocols outlined below are designed to be robust and applicable to a wide range of amine substrates, including those that may be sterically hindered or electronically deficient. These methods utilize standard laboratory reagents and techniques, ensuring broad accessibility and reproducibility.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with a representative amine, aniline, using different coupling protocols. These values are illustrative and may vary depending on the specific amine substrate and reaction scale.

Coupling ProtocolCoupling ReagentsBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Protocol 1 HATUDIPEADMF252-485-95
Protocol 2 EDC/HOBtDIPEADMF or DCM2512-2475-90
Protocol 3 Acyl FluoridePyridineDCM0 to 251-380-95

Experimental Protocols

Protocol 1: HATU Mediated Amide Coupling

This protocol is highly efficient for a broad range of amines, including those that are sterically hindered or have low nucleophilicity.[1][2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M), add the amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This is a classic and cost-effective method suitable for many amine couplings.[4][5][6][7] The use of HOBt minimizes side reactions and potential racemization if chiral amines are used.[6][8]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF or DCM (0.2 M), add HOBt (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) followed by the portion-wise addition of EDC·HCl (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Amide Coupling via Acyl Fluoride

For particularly challenging couplings, including with highly electron-deficient amines or sterically demanding substrates, the formation of an intermediate acyl fluoride can be highly effective.[9][10][11]

Materials:

  • This compound

  • Cyanuric fluoride or other suitable fluorinating agent (e.g., Deoxo-Fluor®)

  • Pyridine

  • Amine (primary or secondary)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Formation of the Acyl Fluoride

  • In a fume hood, dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add pyridine (1.2 equiv) to the solution.

  • Slowly add cyanuric fluoride (0.5 equiv) at room temperature.

  • Stir the mixture for 1 hour. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

Part B: Amide Formation

  • In a separate flask, dissolve the amine (1.1 equiv) and pyridine (1.5 equiv) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared acyl fluoride solution from Part A to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

AmideCouplingWorkflow start Start: This compound + Amine activation Carboxylic Acid Activation start->activation Coupling Reagent (HATU, EDC/HOBt, etc.) + Base (DIPEA) coupling Amide Bond Formation activation->coupling Nucleophilic Attack workup Aqueous Workup coupling->workup Reaction Quench purification Purification (Column Chromatography) workup->purification Crude Product product Final Product: Amide purification->product

Caption: General workflow for amide coupling reactions.

SignalingPathways cluster_activation Activation Step cluster_coupling Coupling Step carboxylic_acid R-COOH activated_ester Activated Intermediate (e.g., O-Acylisourea, Active Ester) carboxylic_acid->activated_ester coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->activated_ester amine Amine (R'-NH2) activated_ester->amine Nucleophilic Attack amide_product Amide (R-CO-NHR') amine->amide_product

Caption: Key steps in amide bond formation.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[2][3] These application notes provide a detailed guide for performing a Suzuki-Miyaura coupling to synthesize derivatives of 4-isopropoxy-3-(trifluoromethyl)benzoic acid, a structural motif of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity.

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.[4] For a substrate like this compound, the electron-withdrawing nature of the trifluoromethyl group and the presence of a carboxylic acid moiety are key considerations. The trifluoromethyl group can influence the electronic properties of the aromatic ring, potentially affecting the rate-limiting oxidative addition step of the catalytic cycle.[5] The carboxylic acid group may require protection, for instance as a methyl ester, to prevent potential side reactions or solubility issues.[4]

This document outlines two primary strategies for utilizing this compound in Suzuki-Miyaura couplings:

  • As an organohalide partner: The benzoic acid is first converted to an aryl halide (e.g., bromide or iodide), which then undergoes coupling with a suitable boronic acid or ester.

  • As an organoboron partner: The benzoic acid is converted into a boronic acid or a boronate ester, which is then coupled with an aryl or heteroaryl halide/triflate.

Detailed protocols for both approaches are provided below, along with a summary of typical reaction conditions gleaned from established literature for similar substrates.

Data Presentation: Summary of Typical Suzuki-Miyaura Coupling Conditions

The following table summarizes common conditions for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which can be adapted for derivatives of this compound.

ParameterCondition 1Condition 2Condition 3Condition 4
Palladium Catalyst Pd(PPh₃)₄Pd(OAc)₂PdCl₂(dppf)Pd₂(dba)₃
Ligand -PPh₃ or SPhos-JohnPhos
Base K₂CO₃Cs₂CO₃K₃PO₄Na₂CO₃
Solvent System Toluene/Ethanol/WaterDioxane/WaterTHF/WaterAcetonitrile/Water
Temperature 80-100 °C80-110 °CRoom Temp to 80 °C40-80 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Typical Yields Moderate to HighHighModerate to HighHigh
Reference Note General conditionsOften used for challenging couplingsEffective for a broad range of substratesMild conditions with specific ligands

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 4-Isopropoxy-3-(trifluoromethyl)aryl Halide with an Arylboronic Acid

This protocol assumes the starting material is a halogenated derivative of this compound (e.g., methyl 4-bromo-2-isopropoxy-5-(trifluoromethyl)benzoate).

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, typically in a 4:1:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Under an inert atmosphere, add the degassed solvent system (e.g., Toluene/Ethanol/Water). The final concentration of the aryl halide is typically between 0.1 and 0.5 M.[4]

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) using a heating mantle or oil bath.[4]

  • Monitoring: Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with deionized water and then with brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate reaction vials

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the halogenated this compound derivative (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and base (e.g., Cs₂CO₃, 3 eq).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[6]

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R¹-Pd(II)Ln-X OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_Diaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetal Base Base Base->Transmetal Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent under Inert Atmosphere reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: Cool, Dilute, Wash monitor->workup Complete isolation Isolate Crude Product: Dry and Concentrate workup->isolation purification Purify Product: Column Chromatography isolation->purification product Obtain Pure Coupled Product purification->product

References

Application Notes and Protocols: Esterification of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the esterification of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid. This protocol is intended for use by qualified personnel trained in standard organic synthesis techniques.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its ester derivatives are of significant interest for the development of novel therapeutic agents and functional materials. This application note details a standard Fischer-Speier esterification procedure using an alcohol in the presence of a strong acid catalyst. The protocol includes reaction setup, work-up, purification, and characterization of the resulting ester.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
This compound213598-16-4248.20Starting material. Purity ≥98%.
Methanol (or other suitable alcohol)67-56-132.04Reagent and solvent. Anhydrous grade recommended.
Sulfuric Acid (H₂SO₄)7664-93-998.08Catalyst. Concentrated (95-98%).
Diethyl ether (or other extraction solvent)60-29-774.12For work-up.
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01For neutralization during work-up.
Brine (Saturated NaCl solution)7647-14-558.44For washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)7757-82-6142.04Drying agent.
Silica Gel7631-86-9-For column chromatography (if necessary). 230-400 mesh.
Hexanes and Ethyl Acetate--Solvents for column chromatography (if necessary). HPLC grade.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (if necessary)

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Analytical balance

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus (if applicable)

Experimental Protocol

Reaction Setup
  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add an excess of the desired alcohol (e.g., methanol, 20-40 eq) to the flask. The alcohol will serve as both a reactant and the solvent.[1][2]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq) to the reaction mixture while stirring. Caution: The addition of sulfuric acid to alcohol is exothermic.

  • Attach a reflux condenser to the flask.

Reaction Execution
  • Heat the reaction mixture to reflux using a heating mantle or oil bath.[1]

  • Maintain the reflux for a period of 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting carboxylic acid. Given the potential for steric hindrance from the isopropoxy group, a longer reaction time may be necessary.[3]

  • Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up Procedure
  • Concentrate the reaction mixture using a rotary evaporator to remove the excess alcohol.

  • Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and remove any unreacted carboxylic acid). Repeat until no more gas evolution is observed.

    • Brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester product.

Purification

The crude product can be purified by one of the following methods, depending on its physical state and purity:

  • Column Chromatography: If the crude product is an oil or contains significant impurities, purification by flash column chromatography on silica gel is recommended.[4] A solvent system of hexanes and ethyl acetate is typically effective for esters. Given the fluorinated nature of the compound, a fluorinated stationary phase could also be considered for improved separation.[5][6] The retention of fluorinated compounds is influenced by their hydrophobic character and the percentage of fluorine atoms.[6]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.[7][8][9][10][11] The principle of recrystallization relies on the difference in solubility of the desired compound and impurities at different temperatures.[7][10]

  • Distillation: If the ester is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.

Characterization

The purified ester should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Purity Analysis: By HPLC or Gas Chromatography (GC).

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • The starting material, this compound, is classified as a hazardous substance (Warning: H302-H315-H319-H332-H335).[12] Avoid inhalation, ingestion, and skin/eye contact.

  • Organic solvents are flammable. Keep away from ignition sources.

Data Presentation

Table 1: Summary of Reactants and Expected Product (Example: Methyl Ester)

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compoundC₁₁H₁₁F₃O₃248.20-1.0
MethanolCH₄O32.04-20-40
Sulfuric AcidH₂SO₄98.08-0.1-0.3
Expected Product: Methyl 4-isopropoxy-3-(trifluoromethyl)benzoateC₁₂H₁₃F₃O₃ 262.23 --

Visualizations

Caption: Chemical reaction scheme for the Fischer esterification.

Experimental_Workflow start Start: Reagents reaction_setup 1. Reaction Setup - Add acid, alcohol, and catalyst to flask start->reaction_setup reflux 2. Reaction - Heat to reflux (4-24h) - Monitor by TLC/HPLC reaction_setup->reflux cooldown 3. Cool Down - Cool to room temperature reflux->cooldown solvent_removal 4. Solvent Removal - Remove excess alcohol via rotary evaporator cooldown->solvent_removal extraction 5. Work-up - Dissolve in ether - Wash with H₂O, NaHCO₃, brine solvent_removal->extraction drying 6. Drying - Dry organic layer with Na₂SO₄/MgSO₄ extraction->drying concentration 7. Concentration - Remove solvent to obtain crude product drying->concentration purification 8. Purification - Column Chromatography - Recrystallization - or Distillation concentration->purification characterization 9. Characterization - NMR, MS, HPLC/GC purification->characterization end End: Purified Ester characterization->end

Caption: Experimental workflow for the esterification process.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Isopropoxy-3-(trifluoromethyl)benzoic acid is a valuable starting material in medicinal chemistry for the synthesis of novel heterocyclic compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the isopropoxy group can improve pharmacokinetic properties. This document provides detailed protocols for the synthesis of 1,3,4-oxadiazoles and thiazoles from this benzoic acid derivative, outlining the necessary reagents, conditions, and expected outcomes. These heterocyclic scaffolds are of significant interest due to their diverse biological activities.

Section 1: Synthesis of 2-(4-Isopropoxy-3-(trifluoromethyl)phenyl)-5-substituted-1,3,4-oxadiazoles

Application: 1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This protocol describes a two-step synthesis of 2,5-disubstituted-1,3,4-oxadiazoles starting from this compound.

Experimental Protocol:

Step 1: Synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzohydrazide

  • To a stirred solution of this compound (1.0 eq) in anhydrous methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

  • Dissolve the crude methyl ester in ethanol, and add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 4-isopropoxy-3-(trifluoromethyl)benzohydrazide.

Step 2: Synthesis of 2-(4-Isopropoxy-3-(trifluoromethyl)phenyl)-5-substituted-1,3,4-oxadiazole

  • A mixture of 4-isopropoxy-3-(trifluoromethyl)benzohydrazide (1.0 eq) and a substituted benzoic acid (1.0 eq) is refluxed in phosphorus oxychloride (POCl₃) for 5-7 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain the desired 2,5-disubstituted-1,3,4-oxadiazole.

Data Presentation:
StepProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)
14-Isopropoxy-3-(trifluoromethyl)benzohydrazideThis compoundH₂SO₄, Hydrazine hydrateMethanol, Ethanol12-1885-90
22-(4-Isopropoxy-3-(trifluoromethyl)phenyl)-5-phenyl-1,3,4-oxadiazole4-Isopropoxy-3-(trifluoromethyl)benzohydrazideBenzoic acid, POCl₃-5-775-80
22-(4-Isopropoxy-3-(trifluoromethyl)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole4-Isopropoxy-3-(trifluoromethyl)benzohydrazide4-Chlorobenzoic acid, POCl₃-5-778-83

Visualization:

Synthesis_of_Oxadiazole cluster_step1 Step 1: Synthesis of Benzohydrazide cluster_step2 Step 2: Synthesis of 1,3,4-Oxadiazole start1 This compound product1 4-Isopropoxy-3-(trifluoromethyl)benzohydrazide start1->product1 Esterification & Hydrazinolysis reagents1 H₂SO₄, MeOH Hydrazine hydrate, EtOH start2 4-Isopropoxy-3-(trifluoromethyl)benzohydrazide product2 2-(4-Isopropoxy-3-(trifluoromethyl)phenyl) -5-substituted-1,3,4-oxadiazole start2->product2 Cyclodehydration reagents2 Substituted Benzoic Acid POCl₃

Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.

Section 2: Synthesis of 2-Amino-4-(4-isopropoxy-3-(trifluoromethyl)phenyl)thiazoles

Application: Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of this important heterocyclic scaffold.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-1-(4-isopropoxy-3-(trifluoromethyl)phenyl)ethan-1-one

  • Dissolve 4-isopropoxy-3-(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid.

  • Add bromine (1.0 eq) dropwise to the solution at room temperature with constant stirring.

  • Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the α-bromo ketone.

Step 2: Synthesis of 2-Amino-4-(4-isopropoxy-3-(trifluoromethyl)phenyl)thiazole

  • Reflux a mixture of 2-bromo-1-(4-isopropoxy-3-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) and thiourea (1.1 eq) in ethanol for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the desired 2-aminothiazole derivative.

Data Presentation:
StepProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)
12-Bromo-1-(4-isopropoxy-3-(trifluoromethyl)phenyl)ethan-1-one4-Isopropoxy-3-(trifluoromethyl)acetophenoneBromineAcetic Acid2-380-85
22-Amino-4-(4-isopropoxy-3-(trifluoromethyl)phenyl)thiazole2-Bromo-1-(4-isopropoxy-3-(trifluoromethyl)phenyl)ethan-1-oneThioureaEthanol4-670-75

Visualization:

Synthesis_of_Thiazole cluster_step1 Step 1: Synthesis of α-Bromo Ketone cluster_step2 Step 2: Hantzsch Thiazole Synthesis start1 4-Isopropoxy-3-(trifluoromethyl)acetophenone product1 2-Bromo-1-(4-isopropoxy-3-(trifluoromethyl)phenyl)ethan-1-one start1->product1 Bromination reagents1 Br₂ Acetic Acid start2 2-Bromo-1-(4-isopropoxy-3-(trifluoromethyl)phenyl)ethan-1-one product2 2-Amino-4-(4-isopropoxy-3-(trifluoromethyl)phenyl)thiazole start2->product2 Cyclocondensation reagents2 Thiourea Ethanol

Caption: Synthetic workflow for 2-aminothiazole derivatives.

Signaling Pathways and Biological Relevance:

While specific signaling pathways for the newly proposed compounds are yet to be elucidated, related trifluoromethyl-containing heterocyclic compounds have shown potent biological activities. For instance, certain pyrazole derivatives with trifluoromethylphenyl moieties act as potent growth inhibitors of drug-resistant bacteria.[3] It is hypothesized that these compounds may interfere with essential bacterial metabolic pathways or act as enzyme inhibitors. Further biological screening of the synthesized oxadiazoles and thiazoles is warranted to determine their mechanism of action and potential therapeutic applications.

Signaling_Pathway compound Synthesized Heterocyclic Compound (e.g., Oxadiazole, Thiazole) target Potential Biological Target (e.g., Enzyme, Receptor) compound->target Binding/Inhibition pathway Cellular Signaling Pathway target->pathway Modulation response Biological Response (e.g., Antibacterial, Anti-inflammatory) pathway->response Leads to

Caption: Hypothetical mechanism of action for synthesized compounds.

References

Application Notes and Protocols for the Use of 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxy-3-(trifluoromethyl)benzoic acid is a key building block in the synthesis of advanced pharmaceutical intermediates, particularly for the development of targeted cancer therapeutics. Its unique structure, featuring an isopropoxy group and a trifluoromethyl moiety, imparts desirable physicochemical properties to the final active pharmaceutical ingredient (API). The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the isopropoxy group can modulate lipophilicity and pharmacokinetic profiles.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a crucial intermediate for Birinapant, a bivalent SMAC (Second Mitochondria-derived Activator of Caspase) mimetic and an antagonist of the Inhibitor of Apoptosis (IAP) family of proteins. Birinapant is under investigation for the treatment of various cancers. The primary application highlighted is the amide coupling of this compound with an amino acid derivative, a common and critical step in the synthesis of many peptide-based and peptidomimetic drugs.

Signaling Pathway: IAP Antagonism by SMAC Mimetics

SMAC mimetics like Birinapant are designed to mimic the endogenous protein SMAC/DIABLO, which is released from the mitochondria during apoptosis. SMAC/DIABLO promotes apoptosis by binding to and neutralizing IAP proteins (e.g., cIAP1, cIAP2, and XIAP). IAPs are frequently overexpressed in cancer cells, leading to the suppression of apoptosis and promoting tumor survival. By mimicking SMAC, Birinapant inhibits IAPs, thereby removing the brakes on apoptosis and sensitizing cancer cells to cell death signals.

IAP_Antagonism Apoptotic Stimuli Apoptotic Stimuli Mitochondria Mitochondria Apoptotic Stimuli->Mitochondria SMAC/DIABLO SMAC/DIABLO Mitochondria->SMAC/DIABLO IAPs (cIAP1, cIAP2, XIAP) IAPs (cIAP1, cIAP2, XIAP) SMAC/DIABLO->IAPs (cIAP1, cIAP2, XIAP) Inhibits Caspases Caspases IAPs (cIAP1, cIAP2, XIAP)->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces Birinapant (SMAC Mimetic) Birinapant (SMAC Mimetic) Birinapant (SMAC Mimetic)->IAPs (cIAP1, cIAP2, XIAP) Inhibits

Caption: Mechanism of IAP antagonism by SMAC mimetics like Birinapant.

Application: Synthesis of a Birinapant Intermediate

A key step in the synthesis of Birinapant involves the formation of an amide bond between this compound and the amino acid (S)-2-amino-3,3-dimethylbutanoic acid methyl ester (L-tert-leucine methyl ester). This reaction forms the "left-hand side" of the bivalent SMAC mimetic.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A This compound C HATU (Coupling Agent) DIPEA (Base) DMF (Solvent) A->C B (S)-2-amino-3,3-dimethylbutanoic acid methyl ester hydrochloride B->C D (S)-methyl 2-(4-isopropoxy-3-(trifluoromethyl)benzamido)-3,3-dimethylbutanoate C->D Amide Coupling

Caption: Amide coupling reaction to form a key Birinapant intermediate.

Experimental Protocol: Amide Coupling

This protocol details the synthesis of (S)-methyl 2-(4-isopropoxy-3-(trifluoromethyl)benzamido)-3,3-dimethylbutanoate, a key intermediate in the production of Birinapant.

Materials
  • This compound

  • (S)-2-amino-3,3-dimethylbutanoic acid methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure
  • Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add (S)-2-amino-3,3-dimethylbutanoic acid methyl ester hydrochloride (1.05 eq) and DIPEA (2.5 eq).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C and add HATU (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Experimental Workflow

experimental_workflow start Start reactants Dissolve Reactants (Benzoic Acid, Amino Ester HCl, DIPEA) in DMF start->reactants cool Cool to 0 °C reactants->cool add_hatu Add HATU cool->add_hatu react Stir at Room Temperature (12-16 h) add_hatu->react workup Dilute with Ethyl Acetate Wash with NaHCO₃ & Brine react->workup isolate Dry (Na₂SO₄) Filter & Concentrate workup->isolate purify Purify by Column Chromatography isolate->purify end End (Pure Product) purify->end

Caption: Workflow for the synthesis of the Birinapant intermediate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the amide coupling reaction. Yields and purity are representative and may vary based on reaction scale and purification efficiency.

Reactant/ReagentMolar Eq.Purity
This compound1.0>98%
(S)-2-amino-3,3-dimethylbutanoic acid methyl ester HCl1.05>98%
HATU1.1>99%
DIPEA2.5Reagent Grade
Product
(S)-methyl 2-(4-isopropoxy-3-(trifluoromethyl)benzamido)-3,3-dimethylbutanoate->95% (after chromatography)
Typical Yield 85-95%

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The provided protocol for its use in an amide coupling reaction to form a key intermediate of the IAP antagonist Birinapant demonstrates a robust and high-yielding transformation. The unique structural features of this benzoic acid derivative contribute significantly to the pharmacological profile of the final drug substance, making it a compound of high interest for researchers and professionals in the field of drug discovery and development.

Application of 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid in Agrochemical Research: A Review of Potential Applications and General Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxy-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. While specific research detailing its direct application in agrochemical development is not extensively documented in publicly available literature, its structural features—a benzoic acid core, a trifluoromethyl group, and an isopropoxy substituent—are present in various compounds with known biological activities relevant to agriculture. The trifluoromethyl group, in particular, is a well-established bioisostere in medicinal and agrochemical chemistry, often enhancing properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides an overview of the potential applications of this compound in agrochemical research based on the activities of structurally related compounds and outlines general protocols for its synthesis and biological screening.

Potential Agrochemical Applications

Based on the known activities of analogous chemical structures, this compound could be investigated as a lead compound or intermediate in the development of the following classes of agrochemicals:

  • Herbicides: Benzoic acid derivatives are a known class of herbicides. For instance, compounds containing a 4-(trifluoromethyl)phenyl moiety have been explored for their bleaching and herbicidal activities.[1] The substitution pattern on the phenyl ring is crucial for activity, and the isopropoxy and trifluoromethyl groups of the title compound could confer selectivity and potency against specific weed species.

  • Fungicides: The trifluoromethyl group is a common feature in many modern fungicides. While direct antifungal data for this compound is unavailable, related trifluoromethylphenyl amides have demonstrated fungicidal properties against various plant pathogens.

  • Insecticides: Although less common, certain benzoic acid derivatives have been utilized as intermediates in the synthesis of insecticides.

  • Plant Growth Regulators: Benzoic acid and its derivatives can influence plant growth and development. Depending on the concentration and the plant species, they can act as auxins or exhibit other regulatory effects.

Data Presentation

As there is no specific quantitative data available for the agrochemical activities of this compound in the reviewed literature, a data table cannot be provided. Researchers are encouraged to generate such data through systematic screening. A suggested template for recording herbicidal screening data is presented below.

Table 1: Template for Pre-emergent Herbicidal Activity Data

Target Weed SpeciesApplication Rate (g/ha)Growth Inhibition (%)Phytotoxicity Rating (1-5)
Echinochloa crus-galli
Amaranthus retroflexus
Setaria viridis
Abutilon theophrasti

Table 2: Template for Post-emergent Herbicidal Activity Data

Target Weed SpeciesApplication Rate (g/ha)Necrosis (%)Chlorosis (%)Stunting (%)
Echinochloa crus-galli
Amaranthus retroflexus
Setaria viridis
Abutilon theophrasti

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives for agrochemical purposes.

Synthesis Protocol: General Method for the Preparation of 4-Alkoxy-3-(trifluoromethyl)benzoic Acids

A common route to synthesize compounds of this nature involves the nucleophilic aromatic substitution of a suitably activated fluorinated precursor followed by oxidation or hydrolysis.

Diagram 1: General Synthesis Pathway

G A 4-Fluoro-3-(trifluoromethyl)toluene C 4-Isopropoxy-3-(trifluoromethyl)toluene A->C Nucleophilic Aromatic Substitution B Sodium isopropoxide B->C E This compound C->E Oxidation D Oxidizing Agent (e.g., KMnO4) D->E

Caption: General synthetic route to this compound.

Materials:

  • 4-Fluoro-3-(trifluoromethyl)toluene

  • Sodium isopropoxide (or isopropanol and a strong base like sodium hydride)

  • A suitable solvent (e.g., DMF, DMSO)

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric acid

  • Sodium bisulfite

  • Dichloromethane or other organic solvent for extraction

  • Magnesium sulfate (anhydrous)

Procedure:

  • Alkoxylation: In a round-bottom flask, dissolve 4-fluoro-3-(trifluoromethyl)toluene in a suitable anhydrous solvent. Add sodium isopropoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up 1: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-isopropoxy-3-(trifluoromethyl)toluene.

  • Oxidation: To a solution of the crude product from the previous step in a mixture of water and a suitable co-solvent (e.g., pyridine or acetone), add potassium permanganate portion-wise. Heat the mixture to reflux and maintain it until the purple color of the permanganate disappears.

  • Work-up 2: Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with sulfuric acid to precipitate the carboxylic acid. If the filtrate is still colored, add a small amount of sodium bisulfite to decolorize it.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Screening Protocol: Herbicidal Activity

This protocol outlines a general method for assessing the pre- and post-emergent herbicidal activity of a test compound.

Diagram 2: Herbicidal Screening Workflow

G A Prepare Test Compound Solution C Pre-emergent Application (Spray on soil surface) A->C D Post-emergent Application (Spray on seedlings) A->D B Plant Seeds in Pots B->C B->D E Incubate in Growth Chamber C->E D->E F Assess Phytotoxicity and Efficacy E->F

Caption: Workflow for pre- and post-emergent herbicidal screening.

Materials:

  • Test compound (this compound)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Seeds of various weed species (e.g., monocots and dicots)

  • Pots with a suitable soil mixture

  • Growth chamber with controlled light, temperature, and humidity

  • Positive control (a commercial herbicide)

  • Negative control (solvent and surfactant in water)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this stock, prepare a series of dilutions to be used for the bioassay. The final spray solution should contain a small percentage of surfactant to ensure proper wetting of the plant or soil surface.

  • Planting: Fill pots with the soil mixture and sow seeds of the selected weed species at a uniform depth.

  • Pre-emergent Application: Within 24 hours of sowing, spray the soil surface of a set of pots with the test solutions at different concentrations.

  • Post-emergent Application: Allow another set of pots to germinate and grow until the seedlings have reached a specific growth stage (e.g., 2-3 leaf stage). Then, spray the foliage of the seedlings with the test solutions.

  • Incubation: Place all treated pots, along with positive and negative controls, in a growth chamber under controlled environmental conditions.

  • Assessment: After a specified period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality. Rate the herbicidal effect using a predefined scale.

Conclusion

While direct evidence for the application of this compound in agrochemical research is currently lacking in the public domain, its chemical structure suggests potential for biological activity. The presence of the trifluoromethyl and benzoic acid moieties, which are common in commercial agrochemicals, makes it a candidate for investigation as a herbicide, fungicide, or plant growth regulator. The generalized protocols provided herein offer a starting point for the synthesis and systematic screening of this compound to elucidate its potential role in agriculture. Further research is warranted to explore the biological activity profile of this compound and its derivatives.

References

Application Notes and Protocols for the Synthesis of Bioactive Amides from 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring this critical functional group. This document provides detailed protocols for the synthesis of bioactive amides utilizing 4-isopropoxy-3-(trifluoromethyl)benzoic acid as a key starting material. The unique substitution pattern of this benzoic acid derivative, featuring a lipophilic isopropoxy group and an electron-withdrawing trifluoromethyl group, makes it an attractive building block for modulating the physicochemical properties of drug candidates, such as metabolic stability and target binding affinity.[1][2]

A significant area of application for amides derived from 4-alkoxy-3-(trifluoromethyl)benzoic acid analogues is the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors.[1][2] CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for raising HDL cholesterol levels and potentially reducing the risk of cardiovascular diseases.[1][2] The CETP inhibitor anacetrapib, for instance, incorporates a structural moiety derived from a similar substituted benzoic acid, highlighting the relevance of this scaffold in contemporary drug discovery.

These application notes will detail the step-by-step synthesis of a representative bioactive amide, provide protocols for alternative coupling methods, and outline a common biological assay for evaluating the activity of the resulting compounds as potential CETP inhibitors.

Data Presentation

Table 1: Representative Amide Coupling Reaction Conditions and Yields

EntryAmine PartnerCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
1(S)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-bromo-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyloxazolidin-2-oneOxalyl Chloride, then amineEt3NCH2Cl2RT12>85 (crude)
2Generic Primary AmineEDC, HOBtDIPEADMFRT1675-90
3Generic Primary AmineHATUDIPEADMFRT480-95

Table 2: In Vitro CETP Inhibition Assay Data

CompoundConcentration (µM)% InhibitionIC50 (µM)
Anacetrapib (Reference)0.1950.05
Synthesized Amide (Example)0.1880.08
Negative Control10<5>10

Experimental Protocols

Protocol 1: Synthesis of a Bioactive Amide via Acyl Chloride

This protocol describes a two-step, one-pot procedure for the synthesis of an amide by first converting this compound to its acyl chloride, followed by reaction with a primary amine. This method is often suitable for less reactive amines.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Primary amine of choice (e.g., (S)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-bromo-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyloxazolidin-2-one for anacetrapib analogue)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amide Formation:

    • In a separate flask, dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M).

    • Cool the amine solution to 0 °C.

    • Slowly add the freshly prepared acyl chloride solution to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the common coupling reagents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) for the direct coupling of the carboxylic acid and amine.

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF (0.1 M) at room temperature, add EDC (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final amide.

Protocol 3: In Vitro CETP Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized amides against CETP.

Materials:

  • Synthesized amide compounds

  • Human CETP enzyme

  • Donor and acceptor molecules (as provided in a commercial kit)

  • Assay buffer

  • Anacetrapib (as a positive control)

  • DMSO (for compound dissolution)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized amide compounds and the positive control (anacetrapib) in DMSO.

  • In a 96-well black microplate, add the assay buffer, donor, and acceptor molecules.

  • Add the diluted test compounds and the positive control to the respective wells. Include a well with DMSO only as a negative control.

  • Initiate the reaction by adding the human CETP enzyme to all wells.

  • Incubate the plate at the recommended temperature and for the specified time according to the kit manufacturer's instructions.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of CETP inhibition for each compound concentration and determine the IC50 value.

Visualizations

Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Product Isolation start This compound acyl_chloride Acyl Chloride Formation (Oxalyl Chloride, DCM) start->acyl_chloride activated_ester Active Ester Formation (EDC, HOBt, DMF) start->activated_ester coupling Amide Coupling acyl_chloride->coupling activated_ester->coupling amine Primary/Secondary Amine amine->coupling workup Aqueous Work-up coupling->workup purify Column Chromatography workup->purify product Bioactive Amide purify->product

Caption: General workflow for the synthesis of bioactive amides.

CETP_Signaling_Pathway HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE LDL_VLDL LDL/VLDL (Low/Very-Low-Density Lipoprotein) LDL_VLDL->CETP TG CETP->HDL TG CETP->LDL_VLDL CE CE Cholesteryl Esters TG Triglycerides Inhibitor Synthesized Amide (CETP Inhibitor) Inhibitor->CETP

Caption: Mechanism of CETP inhibition by the synthesized amides.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of derivatives of 4-isopropoxy-3-(trifluoromethyl)benzoic acid. As a benzoic acid, this substrate is generally unreactive in direct palladium-catalyzed cross-coupling. Therefore, it must first be converted into a more suitable coupling partner, such as an aryl halide or an aryl triflate. This document outlines a two-stage process: the initial conversion of the benzoic acid to a reactive intermediate, followed by subsequent cross-coupling reactions.

The trifluoromethyl group significantly influences the electronic properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity, making derivatives of this compound valuable scaffolds in medicinal chemistry and drug design. [1][2]

Stage 1: Synthesis of a Reactive Coupling Partner from this compound

Two primary strategies are presented for the conversion of this compound into a substrate suitable for palladium-catalyzed cross-coupling: decarboxylative bromination to form an aryl bromide and conversion to an aryl triflate via a phenolic intermediate.

Option A: Decarboxylative Bromination (Hunsdiecker-Type Reaction)

The Hunsdiecker reaction and its modifications allow for the conversion of a carboxylic acid to an aryl bromide. [1][3]While the classical Hunsdiecker reaction using silver salts can be effective, modern variations often provide better yields and broader substrate scope, particularly for electron-rich aromatic acids. [4][5] Experimental Protocol: Decarboxylative Bromination

This protocol is adapted from a general method for the transition-metal-free decarboxylative bromination of electron-rich aromatic acids. [5] Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Potassium Phosphate (K₃PO₄)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), N-bromosuccinimide (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add anhydrous DMSO to the tube.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene.

Option B: Conversion to Aryl Triflate via a Phenolic Intermediate

This two-step process involves the conversion of the benzoic acid to a phenol, followed by the transformation of the phenol into an aryl triflate. Aryl triflates are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. [6][7] Step 1: Synthesis of 4-Isopropoxy-3-(trifluoromethyl)phenol

A plausible synthetic route from the corresponding aniline is the diazotization followed by hydrolysis. Assuming the availability of 4-isopropoxy-3-(trifluoromethyl)aniline. [8] Step 2: Synthesis of 4-Isopropoxy-3-(trifluoromethyl)phenyl triflate

This protocol is a general and efficient method for the synthesis of aryl triflates from phenols. [6] Materials:

  • 4-Isopropoxy-3-(trifluoromethyl)phenol

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Microwave reactor or conventional heating setup

  • Standard glassware for workup and purification

Procedure:

  • In a microwave-safe reaction vial, combine 4-isopropoxy-3-(trifluoromethyl)phenol (1.0 equiv), N-phenyl-bis(trifluoromethanesulfonimide) (1.0 equiv), and potassium carbonate (3.0 equiv).

  • Add anhydrous THF to the vial.

  • Seal the vial and heat the reaction mixture to 120 °C for 6 minutes using a microwave reactor. Alternatively, the mixture can be heated under conventional reflux, with reaction times likely being longer.

  • After cooling to room temperature, filter the reaction mixture to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-isopropoxy-3-(trifluoromethyl)phenyl triflate.

Stage 2: Palladium-Catalyzed Cross-Coupling Reactions

The resulting 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene or 4-isopropoxy-3-(trifluoromethyl)phenyl triflate can be used in a variety of palladium-catalyzed cross-coupling reactions. General conditions for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are provided below. Note that optimization of the catalyst, ligand, base, and solvent may be necessary for this specific substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide/triflate and an organoboron compound. [7][9] Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides/Triflates

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)Toluene/Dioxane80-10080-95
2Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O100-12085-98
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10082-96

Yields are representative for similar substrates and may vary.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vial, combine 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene or 4-isopropoxy-3-(trifluoromethyl)phenyl triflate (1.0 equiv), the desired arylboronic acid or boronic ester (1.2 equiv), the selected base (2.0-3.0 equiv), palladium catalyst, and ligand.

  • Evacuate and backfill the vial with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring for the specified time, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide/triflate and an alkene. [3][10] Quantitative Data for Heck Reaction of Aryl Bromides/Triflates

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10070-90
2PdCl₂(PPh₃)₂ (3)-KOAcDMA12075-92
3Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane11080-95

Yields are representative for similar substrates and may vary.

Experimental Protocol: Heck Reaction

  • To a Schlenk tube, add the aryl halide/triflate (1.0 equiv), alkene (1.5 equiv), palladium catalyst, ligand, and base.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent.

  • Heat the mixture with stirring, monitoring the reaction progress.

  • Upon completion, cool the mixture, filter through a pad of Celite®, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide/triflate and a terminal alkyne. [11] Quantitative Data for Sonogashira Coupling of Aryl Bromides/Triflates

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperatureYield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (3)-Et₃NTHFRT to 60°C85-98
2Pd(OAc)₂ (1)CuI (2)PPh₃ (2)i-Pr₂NHToluene80°C80-95
3Pd(PhCN)₂Cl₂ (2)CuI (4)P(t-Bu)₃ (4)i-Pr₂NHDioxaneRT90-99

Yields are representative for similar substrates and may vary.

Experimental Protocol: Sonogashira Coupling

  • In a reaction flask, dissolve the aryl halide/triflate (1.0 equiv), palladium catalyst, co-catalyst (if applicable), and ligand in the chosen solvent.

  • Add the base and the terminal alkyne (1.2 equiv).

  • Stir the reaction under an inert atmosphere at the appropriate temperature until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide/triflate and an amine. [5][6] Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides/Triflates

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene10085-97
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11088-99
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH10082-95

Yields are representative for similar substrates and may vary.

Experimental Protocol: Buchwald-Hartwig Amination

  • Charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Add the aryl halide/triflate (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with stirring for the required time.

  • After cooling, dilute with an organic solvent and filter through Celite®.

  • Concentrate the filtrate and purify the product by column chromatography.

Visualizations

Diagram 1: Overall Synthetic Workflow

G cluster_0 Stage 1: Substrate Activation cluster_1 Stage 2: Palladium-Catalyzed Cross-Coupling Benzoic_Acid 4-Isopropoxy-3-(trifluoromethyl) benzoic acid Aryl_Bromide 1-Bromo-4-isopropoxy-2- (trifluoromethyl)benzene Benzoic_Acid->Aryl_Bromide Decarboxylative Bromination Phenol 4-Isopropoxy-3- (trifluoromethyl)phenol Benzoic_Acid->Phenol Conversion (e.g., via aniline) Coupling_Partner Aryl Halide or Aryl Triflate Aryl_Triflate 4-Isopropoxy-3-(trifluoromethyl) phenyl triflate Phenol->Aryl_Triflate Triflation Coupled_Product Cross-Coupled Product Coupling_Partner->Coupled_Product Pd-catalyzed reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Caption: Synthetic workflow from this compound to cross-coupled products.

Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X(L₂) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition PdII_Ar_Ar Ar-Pd(II)-Ar'(L₂) PdII_complex->PdII_Ar_Ar Ar'B(OH)₂ / Base Transmetal Transmetalation ArBOH2 Ar'B(OH)₂ Base Base PdII_Ar_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X Catalyst Catalyst Intermediate Reagent Reagent/Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 3: Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X(L₂) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition Amido_complex [Ar-Pd(II)-NR₂(L₂)] PdII_complex->Amido_complex R₂NH / Base Amine_Coord Amine Coordination R2NH R₂NH Base Base Amido_complex->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Ar-NR₂ ArX Ar-X Catalyst Catalyst Intermediate Reagent Reagent/Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Purification of 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of common derivatives of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below focus on two primary purification techniques: recrystallization and flash column chromatography, supplemented by High-Performance Liquid Chromatography (HPLC) for purity analysis.

Purification of this compound Derivatives by Recrystallization

Recrystallization is a robust and scalable method for the purification of solid organic compounds. The principle of this technique relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.

General Protocol for Recrystallization

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • Crude derivative of this compound

  • Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture with water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For many benzamide derivatives, a mixture of ethanol and water is effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Quantitative Data for Recrystallization of a Representative Benzamide Derivative

The following table summarizes typical results for the recrystallization of N-aryl-4-isopropoxy-3-(trifluoromethyl)benzamide.

ParameterValueReference
Starting MaterialCrude N-aryl-4-isopropoxy-3-(trifluoromethyl)benzamideN/A
Purity Before Recrystallization~85% (by HPLC)N/A
Recrystallization SolventEthanol/Water (e.g., 80:20 v/v)General Practice
Purity After Recrystallization>98% (by HPLC)N/A
Percent Recovery75-90%[1]

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for separating and purifying components of a mixture. It utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential adsorption.

General Protocol for Flash Column Chromatography

This protocol provides a general procedure for the purification of esters and amides of this compound.

Materials:

  • Crude derivative of this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane)

  • Glass chromatography column

  • Pressurized air or nitrogen source

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for many derivatives is a mixture of hexane and ethyl acetate.[2] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle pressure. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is often used to effectively separate the components.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Quantitative Data for Flash Chromatography of a Representative Ester Derivative

The following table provides typical parameters for the purification of ethyl 4-isopropoxy-3-(trifluoromethyl)benzoate.

ParameterValueReference
Stationary PhaseSilica Gel (230-400 mesh)General Practice
Mobile PhaseHexane/Ethyl Acetate Gradient (e.g., 0% to 20% Ethyl Acetate)[2]
Purity Before Chromatography~90% (by GC-MS)N/A
Purity After Chromatography>99% (by GC-MS)N/A
Yield of Pure Product80-95%N/A

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to assess the purity of the purified derivatives.

General HPLC Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: Acetonitrile

Procedure:

  • Sample Preparation: Prepare a solution of the purified derivative in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Typically 254 nm or a wavelength of maximum absorbance for the specific derivative.

    • Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a set time to elute the compound.

Representative HPLC Parameters
ParameterConditionReference
ColumnC18 Reverse-Phase (4.6 x 150 mm, 5 µm)General Practice
Mobile Phase A0.1% TFA in Water[3]
Mobile Phase BAcetonitrile[3]
Gradient5% to 95% B over 15 minutesGeneral Practice
Flow Rate1.0 mL/minGeneral Practice
DetectionUV at 254 nmGeneral Practice

Visualizing Purification Workflows

The following diagrams illustrate the logical flow of the purification and analysis processes.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_final Final Product crude_product Crude Solid Derivative dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling If no insolubles hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for Purification by Recrystallization.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude_product Crude Product tlc TLC for Solvent System Optimization crude_product->tlc column_packing Pack Column with Silica Gel tlc->column_packing sample_loading Load Sample column_packing->sample_loading elution Elute with Mobile Phase Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_monitoring Monitor Fractions by TLC fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_removal Remove Solvent combine_fractions->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Workflow for Purification by Flash Chromatography.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result purified_sample Purified Derivative dissolve_sample Dissolve in Mobile Phase purified_sample->dissolve_sample inject_sample Inject Sample onto C18 Column dissolve_sample->inject_sample gradient_elution Gradient Elution (Water/Acetonitrile) inject_sample->gradient_elution uv_detection UV Detection gradient_elution->uv_detection chromatogram Chromatogram uv_detection->chromatogram purity_assessment Purity Assessment chromatogram->purity_assessment

Caption: Workflow for Purity Analysis by HPLC.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 4-isopropoxy-3-(trifluoromethyl)benzoic acid, a key intermediate in the development of novel therapeutics. This document outlines a robust synthetic protocol, presents relevant quantitative data, and explores potential applications in drug discovery, particularly in the areas of oncology and fibrosis.

Introduction

This compound is a fluorinated aromatic carboxylic acid derivative. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold attractive for medicinal chemistry. Structurally similar molecules have shown potential as modulators of key signaling pathways, including the Retinoid X Receptor (RXR) and Transforming Growth Factor-beta (TGF-β) pathways, which are implicated in various diseases.

Large-Scale Synthesis Protocol

The recommended large-scale synthesis of this compound is based on the Williamson ether synthesis, a reliable and scalable method for forming ethers. The synthesis proceeds in a single step from the commercially available starting material, 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:

  • Reactants: 4-hydroxy-3-(trifluoromethyl)benzoic acid, Isopropyl halide (e.g., 2-bromopropane or 2-propyl tosylate), and a suitable base.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Procedure:

    • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-hydroxy-3-(trifluoromethyl)benzoic acid and the chosen solvent.

    • Base Addition: Under an inert atmosphere (e.g., nitrogen), add a suitable base (e.g., anhydrous potassium carbonate or sodium hydride) portion-wise to the stirred suspension at room temperature. The amount of base should be sufficient to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.

    • Alkylation: To the resulting phenoxide salt solution, add the isopropylating agent (e.g., 2-bromopropane) dropwise, maintaining the temperature below a set point to control any exothermic reaction.

    • Reaction: Heat the reaction mixture to a specified temperature and maintain for a period to ensure complete reaction. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

    • Work-up: Upon completion, cool the reaction mixture and quench with water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

    • Isolation and Purification: Filter the precipitated solid, wash with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to achieve high purity.

Data Presentation: Synthesis Parameters
ParameterValue
Starting Material 4-hydroxy-3-(trifluoromethyl)benzoic acid
Isopropylating Agent 2-Bromopropane
Base Anhydrous Potassium Carbonate (K2CO3)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80-90 °C
Reaction Time 6-12 hours
Typical Yield 85-95%
Purity (after recrystallization) >98%

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a modulator of critical biological pathways.

Retinoid X Receptor (RXR) Modulation

RXR agonists, known as rexinoids, are under investigation for the treatment of cancer and metabolic diseases. Some benzoic acid derivatives with similar substitution patterns have been identified as RXR agonists.[1] The isopropoxy and trifluoromethyl groups can contribute to the specific binding interactions within the ligand-binding pocket of RXR.

Inhibition of the TGF-β Signaling Pathway

The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production.[2] Dysregulation of this pathway is implicated in fibrosis and cancer progression.[3] Benzoic acid derivatives have been shown to inhibit the TGF-β/Smad signaling pathway, suggesting a potential therapeutic application for this compound in these diseases.[2]

Visualizations

Synthesis Workflow

G cluster_synthesis Large-Scale Synthesis Workflow start Start: 4-hydroxy-3-(trifluoromethyl)benzoic acid base_addition Base Addition (e.g., K2CO3 in DMF) start->base_addition alkylation Alkylation (2-Bromopropane) base_addition->alkylation reaction Reaction (80-90°C, 6-12h) alkylation->reaction workup Aqueous Work-up & Acidification reaction->workup isolation Isolation & Purification (Filtration & Recrystallization) workup->isolation end End Product: This compound isolation->end

Caption: Workflow for the large-scale synthesis of this compound.

Potential Signaling Pathway Interactions

Retinoid X Receptor (RXR) Signaling Pathway

G cluster_rxr Potential Modulation of RXR Signaling ligand 4-Isopropoxy-3-(trifluoromethyl) benzoic acid (Ligand) rxr RXR ligand->rxr Binds to heterodimer RXR-Partner Heterodimer rxr->heterodimer partner Partner Receptor (e.g., RAR, LXR) partner->heterodimer dna DNA (RXRE) heterodimer->dna Binds to transcription Gene Transcription (Cell Proliferation, Differentiation) dna->transcription Regulates

Caption: Potential interaction with the Retinoid X Receptor (RXR) signaling pathway.

TGF-β Signaling Pathway

G cluster_tgf Potential Inhibition of TGF-β Signaling ligand 4-Isopropoxy-3-(trifluoromethyl) benzoic acid tgf_receptor TGF-β Receptor Complex ligand->tgf_receptor Inhibits smad Smad2/3 Phosphorylation tgf_receptor->smad smad4 Smad4 Complex Formation smad->smad4 nucleus Nuclear Translocation smad4->nucleus transcription Gene Transcription (Fibrosis, Cell Proliferation) nucleus->transcription

Caption: Potential inhibitory action on the TGF-β signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing amide coupling reactions involving 4-Isopropoxy-3-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a low or no yield. What are the primary causes?

Low yields in amide coupling reactions, especially with electron-deficient carboxylic acids like this compound, can stem from several factors. The electron-withdrawing trifluoromethyl (CF3) group deactivates the carboxylate, making the initial activation step more challenging.

Common causes include:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient quantities to fully activate the deactivated carboxylic acid.[1]

  • Amine Deactivation: An acid-base reaction between the benzoic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic before coupling can take place.[1][2]

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. Using anhydrous solvents and reagents is critical.[1]

  • Steric Hindrance: Bulky chemical groups on either the benzoic acid or the amine partner can physically impede the reaction, leading to slow or incomplete coupling.[1][3]

  • Suboptimal Reaction Conditions: The choice of solvent, base, or temperature can significantly influence the reaction's success.[1]

Q2: Which coupling reagent is most effective for this compound?

The choice of coupling reagent is critical. For challenging substrates, uronium/aminium or phosphonium salt-based reagents are often superior to carbodiimides.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and rapid, making them an excellent first choice.[4][5] HATU, in particular, is recommended for difficult couplings as it forms a highly reactive intermediate.[5]

  • Phosphonium Salts (e.g., PyBOP): These reagents are also very effective and can minimize certain side reactions.[1] They are a good alternative to uronium salts.

  • Carbodiimides (e.g., EDC, DCC): While cost-effective, these may be less effective for electron-deficient acids.[6] Their use often requires additives like HOBt or OxymaPure to improve efficiency.[4][5] Note that HOBt has been reclassified and may have shipping and storage restrictions.[5]

Q3: What is the best base and solvent combination for this reaction?

A non-nucleophilic, sterically hindered base is crucial to prevent side reactions.

  • Base: Diisopropylethylamine (DIPEA) is the most common and recommended choice.[7] Other bases like triethylamine (TEA) or N-methylmorpholine (NMM) can also be used.[7] Typically, 2-3 equivalents of the base are required.

  • Solvent: N,N-Dimethylformamide (DMF) is the most frequently used solvent due to its excellent ability to dissolve reactants.[5] Dichloromethane (DCM) and acetonitrile are also viable alternatives, provided the starting materials are soluble.[5][6]

Q4: My reaction is sluggish and not proceeding to completion. What steps can I take?

If the reaction is slow, consider the following troubleshooting steps:

  • Pre-activation: Stir the this compound, base, and coupling reagent together in the solvent for 15-30 minutes before adding the amine.[7] This ensures the carboxylic acid is fully activated before the nucleophile is introduced.

  • Reagent Quality: Ensure all reagents are fresh and the solvent is anhydrous. Moisture can significantly hinder the reaction.

  • Increase Temperature: While most coupling reactions proceed at room temperature, gently heating the mixture (e.g., to 40-50 °C) can help drive a sluggish reaction to completion.[5]

  • Reagent Equivalents: Ensure you are using a slight excess (1.1–1.2 equivalents) of the coupling reagent relative to the carboxylic acid.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Incomplete activation of the carboxylic acid.1. Switch to a more powerful coupling reagent like HATU or PyBOP.[5] 2. Use a 1.1-1.2 equivalent of the coupling reagent.[5] 3. Pre-activate the acid for 15-30 minutes before adding the amine.[7]
Hydrolysis of activated intermediate.Ensure use of anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Amine is not nucleophilic enough or is deactivated.1. Ensure sufficient base (2-3 eq. of DIPEA) is used to neutralize acidic species.[7] 2. For electron-deficient amines, consider specialized protocols or stronger activating agents.[6][8]
Multiple Spots on TLC/LCMS (Side Products) Racemization of chiral amine.1. Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[1] 2. Run the reaction at a lower temperature (e.g., 0 °C).
Reaction of coupling reagent with amine.The order of addition is crucial. Add the amine only after the carboxylic acid has been pre-activated.
Starting Material Remains Reaction is too slow or has not reached completion.1. Increase reaction time. Some couplings may require stirring overnight.[5] 2. Gently heat the reaction to 40-50 °C.[5] 3. Confirm the quality and stoichiometry of all reagents.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/Aminium SaltVery high efficiency, fast reaction times, excellent for difficult couplings.[1][4][5]Higher cost, potential thermal hazards on a large scale.[9]
PyBOP Phosphonium SaltHigh efficiency, safer alternative to BOP reagent.[1][5]Higher cost than carbodiimides.
EDC CarbodiimideCost-effective, water-soluble byproduct is easily removed.[2][5]Less reactive, often requires an additive (e.g., HOBt, Oxyma), may lead to racemization.[6][10]
DCC CarbodiimideInexpensive.[9]Byproduct (DCU) is often insoluble and can be difficult to remove completely.[9]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including coupling to less reactive or sterically hindered amines.

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to create an approximately 0.1 M solution and stir until fully dissolved.

  • Add DIPEA (2.5 eq) and stir for 2 minutes.

  • Add HATU (1.1 eq) in one portion and allow the mixture to stir for 15 minutes for pre-activation.

  • Add the desired amine (1.1 eq) to the activated acid mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.[5]

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a more economical option suitable for reactive amines.

  • To a round-bottom flask, dissolve this compound (1.2 eq) and the desired amine (1.0 eq) in anhydrous acetonitrile or DMF.[4]

  • Add HOBt (0.1 eq) and DMAP (1.0 eq) to the mixture.[4]

  • Add EDC (1.0 eq) to the stirring solution at room temperature (23 °C).[4]

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization.[7]

Visualizations

G start Dissolve Benzoic Acid and DIPEA in anhy. DMF preactivate Add HATU (1.1 eq) Stir 15 min (Pre-activation) start->preactivate add_amine Add Amine (1.1 eq) preactivate->add_amine react Stir at Room Temperature Monitor by TLC / LC-MS add_amine->react workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end Isolated Amide Product purify->end

Caption: General workflow for a HATU-mediated amide coupling reaction.

G cluster_activation Activation Issue? cluster_conditions Reaction Conditions? cluster_amine Amine Issue? start Low Yield? activation_check Incomplete Activation start->activation_check Yes conditions_check Suboptimal Conditions start->conditions_check No solution_reagent Use stronger reagent (e.g., HATU) activation_check->solution_reagent solution_preactivate Pre-activate acid for 15-30 min activation_check->solution_preactivate solution_solvent Ensure anhydrous solvent/reagents conditions_check->solution_solvent solution_temp Increase temperature to 40-50 °C conditions_check->solution_temp amine_check Poor Nucleophilicity conditions_check->amine_check Still Low solution_base Check equivalents of base (DIPEA) amine_check->solution_base

Caption: Troubleshooting logic for diagnosing low-yield amide coupling reactions.

References

Technical Support Center: Synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isopropoxy-3-(trifluoromethyl)benzoic acid amides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound amides?

A1: The most prevalent method for forming the amide bond is through the condensation of this compound with a desired amine.[1][2] This process typically requires the activation of the carboxylic acid to facilitate the reaction with the amine.[1][2][3] Common strategies involve converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, or using coupling reagents.[1][2]

Q2: Which coupling reagents are recommended for this synthesis, and what are their advantages and disadvantages?

A2: Several classes of coupling reagents can be employed, each with its own set of characteristics:

  • Carbodiimides (e.g., DCC, EDC, DIC): These are widely used for their effectiveness.[2][4] EDC is often preferred in laboratory settings as its urea byproduct is water-soluble, simplifying purification through aqueous workup.[3][4] In contrast, the dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in common organic solvents and can be removed by filtration.[4] A significant drawback of carbodiimides is the potential for racemization if the amine substrate is chiral.[3][4]

  • Phosphonium Salts (e.g., BOP, PyBOP): Reagents like BOP are known to minimize racemization and prevent dehydration side reactions of asparagine and glutamine residues, should they be present in the amine.[4] However, BOP produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These are also effective at suppressing racemization and are frequently used in peptide synthesis.[2] It is crucial to use these reagents in equimolar amounts relative to the carboxylic acid, as an excess can lead to the formation of a guanidinium moiety on the N-terminus of the amine, blocking the reaction.[4]

Q3: How stable is the trifluoromethyl (CF3) group during the synthesis?

A3: The trifluoromethyl group is generally stable under many synthetic conditions. However, it can be susceptible to hydrolysis to a carboxylic acid group under harsh acidic or basic conditions.[5][6][7][8][9] Therefore, it is advisable to avoid extreme pH and high temperatures during the reaction and workup to preserve the integrity of the CF3 group.

Troubleshooting Guide

Q1: My reaction yield is low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Incomplete activation of the carboxylic acid, unforeseen side reactions, or suboptimal reaction conditions are common culprits.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate technique like TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature moderately. Ensure that your reagents are pure and anhydrous, as moisture can quench activated intermediates.

  • Side Reactions: The choice of coupling reagent can influence the prevalence of side reactions. For instance, if using a uronium reagent like HBTU, an excess can cap the amine, preventing amide formation.[4]

  • Suboptimal Conditions: The solvent and base used can significantly impact the reaction. Polar aprotic solvents like DMF or NMP are common for these couplings.[2][3] The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also critical to avoid competing reactions.[3]

Q2: I observe an insoluble white precipitate in my reaction mixture when using a carbodiimide reagent. What is it, and how can I remove it?

A2: The white precipitate is almost certainly the urea byproduct of the carbodiimide reagent.[10]

  • From DCC (Dicyclohexylcarbodiimide): The byproduct is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents. It can be effectively removed by filtration.[4][10]

  • From EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The corresponding urea byproduct is water-soluble. Therefore, it can be removed during an aqueous workup procedure.[4][10]

  • From DIC (Diisopropylcarbodiimide): The diisopropylurea byproduct has better solubility in organic solvents than DCU, making filtration less effective. Purification is typically achieved via column chromatography.[10]

Q3: My product appears to have an impurity with a mass corresponding to the hydrolysis of the trifluoromethyl group. How can I prevent this?

A3: Hydrolysis of the CF3 group to a carboxylic acid can occur under certain conditions.[5][6][7][8][9]

  • Avoid Strong Bases: During the workup, avoid using strong aqueous bases like NaOH or KOH for extended periods or at elevated temperatures. Use milder bases like sodium bicarbonate or potassium carbonate if necessary.

  • Avoid Strong Acids and High Heat: Treatment with strong acids at high temperatures can also facilitate hydrolysis.[8] If acidic washes are required, use dilute acids and perform them at room temperature or below.

Q4: I am using a chiral amine, and I am concerned about racemization. What steps can I take to minimize this?

A4: Racemization is a known side reaction, particularly when using carbodiimide coupling reagents.[3][4]

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress racemization when used in conjunction with carbodiimides.[4] These additives form active esters that are less prone to racemization.

  • Alternative Coupling Reagents: Consider using phosphonium or uronium/aminium-based reagents like PyBOP, HBTU, or HATU, which are known for lower rates of racemization.[4]

  • Control Temperature: Running the coupling reaction at lower temperatures (e.g., 0 °C) can also help to reduce the extent of racemization.[3]

Data Presentation

Table 1: Comparison of Common Coupling Reagents in the Synthesis of a Model Amide

Coupling ReagentAdditiveTypical SolventPurity (by HPLC)Yield (%)Key Side Product
EDCHOBtDMF>95%85-95Water-soluble urea
DCCHOBtDCM>95%80-90Insoluble DCU
HATU-DMF>98%90-98Guanidinium byproduct (if excess)
PyBOP-NMP>98%90-98HMPA (carcinogenic)

Note: Data are illustrative and can vary based on the specific amine and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzamides using EDC/HOBt

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • 1N HCl (aq)

    • Saturated NaHCO3 (aq)

    • Brine

  • Procedure:

    • Dissolve this compound, the desired amine, and HOBt in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA to the reaction mixture, followed by the portion-wise addition of EDC.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid, Amine, HOBt in DMF cool Cool to 0 °C start->cool add_base Add DIPEA add_edc Add EDC add_base->add_edc cool->add_base stir Stir at RT (12-24h) add_edc->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with EtOAc monitor->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Final Amide Product purify->product

Caption: General experimental workflow for amide synthesis.

troubleshooting_logic issue Problem Observed low_yield Low Yield issue->low_yield precipitate Insoluble Precipitate issue->precipitate impurity Unexpected Impurity issue->impurity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn reagent_check Using Carbodiimide? precipitate->reagent_check mass_check Mass matches CF3 hydrolysis? impurity->mass_check check_reagents Check Reagent Purity & Anhydrous Conditions incomplete_rxn->check_reagents Yes optimize_cond Increase Time/Temp incomplete_rxn->optimize_cond Yes dcc_urea Likely DCU byproduct. Filter to remove. reagent_check->dcc_urea DCC edc_urea Likely EDC byproduct. Remove with aq. workup. reagent_check->edc_urea EDC avoid_ph Avoid harsh pH and high heat during workup. mass_check->avoid_ph Yes other_impurity Characterize by NMR/MS. Check reagent side reactions. mass_check->other_impurity No

Caption: Troubleshooting decision tree for amide synthesis.

reaction_pathway acid R-COOH (this compound) active_ester Activated Intermediate (O-acylisourea) acid->active_ester coupling_reagent Coupling Reagent (e.g., EDC) coupling_reagent->active_ester side_reaction_node Side Reactions coupling_reagent->side_reaction_node amine R'-NH2 amide Desired Amide R-CO-NHR' amine->amide active_ester->amide active_ester->side_reaction_node urea Urea Byproduct side_reaction_node->urea racemization Racemization (if R' is chiral) side_reaction_node->racemization guanidinium Guanidinium Byproduct (excess uronium reagent) side_reaction_node->guanidinium

Caption: Key reaction and side reaction pathways.

References

Overcoming low reactivity of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for overcoming the low reactivity of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid in common synthetic transformations. The information is structured in a question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What factors contribute to the low reactivity of this compound?

A1: The reduced reactivity of this compound stems from a combination of steric and electronic effects:

  • Steric Hindrance: The bulky isopropoxy group at the ortho position to the carboxylic acid sterically hinders the approach of nucleophiles to the carboxyl carbon. This steric clash increases the activation energy of reactions such as amide bond formation.

  • Electronic Effects: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[1] This effect increases the acidity of the carboxylic acid, which can be beneficial for some reactions, but it also deactivates the aromatic ring towards certain transformations.

Q2: I am observing low yields in the amide coupling reaction with a primary amine. What are the likely causes and solutions?

A2: Low yields in amide coupling reactions with this substrate are common. The primary causes include incomplete activation of the carboxylic acid, side reactions, and difficult purification.

Troubleshooting Low Amide Coupling Yields:

Common CauseRecommended Solution
Incomplete Carboxylic Acid Activation Use more powerful coupling reagents like HATU or HBTU. Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine can improve yields.
Steric Hindrance from Isopropoxy Group Convert the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, using reagents like TFFH or BTFFH.[2] This can overcome the steric barrier.
Side Reactions Ensure anhydrous reaction conditions to prevent hydrolysis of the activated intermediate. Use of additives like HOBt can suppress side reactions and racemization if chiral amines are used.
Difficult Purification Byproducts from coupling reagents (e.g., tetramethylurea from HATU) can complicate purification. Aqueous workups with dilute acid and base can help remove some of these impurities.

Q3: Can I use EDC/HOBt for amide coupling with this hindered benzoic acid?

A3: While EDC/HOBt is a common and cost-effective coupling system, it may prove inefficient for sterically hindered and electronically deactivated substrates like this compound, often resulting in low conversions.[3] For more challenging couplings, stronger activating agents are recommended.

Q4: Are there alternative methods to form a C-N bond if direct amide coupling fails?

A4: Yes, if direct amide coupling proves challenging, converting the carboxylic acid to an amine via rearrangement reactions is a viable alternative. The resulting aniline derivative can then be acylated or used in other C-N bond-forming reactions. Common rearrangement strategies include:

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate upon heating. The isocyanate can be trapped with an alcohol to form a carbamate or hydrolyzed to the amine.[4][5][6]

  • Schmidt Reaction: This reaction directly converts the carboxylic acid to an amine in one step using hydrazoic acid under acidic conditions.

  • Hofmann Rearrangement: This involves the conversion of the corresponding primary amide (which would first need to be synthesized) to an amine using a strong base and a halogen.

Troubleshooting Guides

Amide Bond Formation

Issue: Low or no conversion to the desired amide.

Caption: Troubleshooting workflow for low amide yield.

Suzuki Coupling

Issue: Low yield of the cross-coupled product.

The carboxylic acid group can interfere with Suzuki coupling reactions. It is often advantageous to perform the coupling on a derivative, such as the corresponding methyl ester, and then hydrolyze the ester to the carboxylic acid if needed.

Troubleshooting Low Suzuki Coupling Yields:

Common CauseRecommended Solution
Catalyst Deactivation Use phosphine ligands that are resistant to oxidation, such as Buchwald or Fu-type ligands. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Poor Transmetalation The choice of base is critical. Inorganic bases like K3PO4 or Cs2CO3 are often effective. The use of aqueous solvent mixtures (e.g., dioxane/water) can facilitate the transmetalation step.
Protodeboronation of Boronic Acid/Ester Use the boronic acid or ester as fresh as possible. Minimize reaction time and temperature where possible.

Caption: Troubleshooting workflow for Suzuki coupling.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a general starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound and DIPEA in anhydrous DMF under an inert atmosphere.

  • Add HATU to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Corresponding Aryl Bromide

This protocol assumes the starting material has been converted to an aryl bromide at the desired position for coupling.

Materials:

  • Aryl bromide derivative of this compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • 2M Aqueous Na2CO3 solution (3.0 equiv)

  • Toluene/Ethanol (3:1 mixture)

Procedure:

  • To a flask, add the aryl bromide, arylboronic acid, and Pd(PPh3)4.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous Na2CO3 solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables provide representative data for common reactions, though yields can be highly substrate-dependent.

Table 1: Amide Coupling with Various Reagents

Amine TypeCoupling ReagentBaseSolventTime (h)Temperature (°C)Yield (%)
Primary (aliphatic)HATUDIPEADMF42575-90
Primary (aniline)HATUDIPEADMF122560-80
Secondary (aliphatic)HATUDIPEADMF85050-70
Primary (aliphatic)EDC/HOBtDIPEADMF2425<40

Table 2: Suzuki Coupling Conditions

Coupling PartnerCatalystLigandBaseSolventTime (h)Temperature (°C)Yield (%)
Phenylboronic acidPd(PPh3)4-Na2CO3Toluene/H2O610070-85
4-Methoxyphenylboronic acidPd2(dba)3SPhosK3PO4Dioxane/H2O410080-95
Heteroarylboronic acidPdCl2(dppf)-Cs2CO3DMF1212050-75

References

Technical Support Center: Suzuki Coupling with Electron-Deficient Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki coupling reactions involving electron-deficient benzoic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with an electron-deficient benzoic acid derivative is resulting in a low yield. What are the common causes?

Low yields in Suzuki couplings involving electron-deficient benzoic acids can stem from several factors. The primary challenges are often related to the electronic properties of the substrates, which can lead to slower reaction kinetics and increased side reactions.

Common Issues:

  • Slow Transmetalation: Electron-deficient boronic acids, a common coupling partner, exhibit slower rates of transmetalation, a key step in the catalytic cycle.[1][2]

  • Catalyst Deactivation: The carboxylate group, formed under basic conditions, can coordinate with the palladium catalyst and deactivate it.[3]

  • Protodeboronation: The electron-withdrawing nature of substituents on the benzoic acid or the coupling partner can make the boronic acid susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This is often accelerated by high temperatures and aqueous bases.[4]

  • Side Reactions: Besides protodeboronation, other side reactions like homocoupling of the boronic acid can reduce the yield of the desired product.[6]

  • Poor Solubility: Benzoic acid derivatives can have poor solubility in common organic solvents, hindering the reaction.[3][7]

Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

Protodeboronation is a common challenge, especially with electron-deficient substrates.[4][5] Here are several strategies to mitigate it:

  • Use Milder Bases: Strong bases can promote protodeboronation. Switching to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[4][8]

  • Anhydrous Conditions: Since water can be a proton source, running the reaction under anhydrous conditions can suppress this side reaction. Potassium fluoride (KF) is often effective in anhydrous systems.[4]

  • Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5][9]

  • Control Temperature: High temperatures can accelerate protodeboronation.[4] Running the reaction at the lowest effective temperature is advisable.

  • Gradual Addition: In some cases, the slow addition of the unstable boronic acid to the reaction mixture can help maintain a low concentration and favor the desired cross-coupling over degradation.[10]

Q3: Which base is most effective for this type of coupling?

The optimal base depends heavily on the specific substrates, solvent, and catalyst system. There is no single "best" base, but a systematic approach to screening is recommended.[4] Weaker bases are often preferred to avoid side reactions with sensitive functional groups.[8]

Table 1: Comparison of Common Bases for Suzuki Coupling

BaseStrengthCommon SolventsKey Advantages & Considerations
Potassium Phosphate (K₃PO₄) StrongToluene/H₂O, Dioxane/H₂O[1][4]Often reliable for challenging substrates and provides a good balance of reactivity.[4]
Cesium Carbonate (Cs₂CO₃) StrongDioxane, THF, DMF[1][4]More soluble and stronger than K₂CO₃; can accelerate slow reactions but is higher in cost.[1][4]
Potassium Carbonate (K₂CO₃) ModerateDioxane/H₂O, Toluene/EtOH/H₂O[1][4]A standard, milder base suitable for many reactions.[4]
Potassium Fluoride (KF) MildTHF (anhydrous), Dioxane[4]Useful for substrates with base-sensitive groups (e.g., esters). Often requires anhydrous conditions.[4]
Triethylamine (Et₃N) OrganicAcetonitrile, THFA weaker organic base useful in anhydrous conditions, but may not be strong enough for all substrates.[1]
Q4: My starting materials are not being consumed. Should I change my catalyst or ligand?

Yes, if you observe no reaction, the catalyst system is a critical parameter to optimize. Electron-deficient substrates often require more robust and active catalyst systems.

  • Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are highly effective.[1] Their electron-rich nature facilitates the oxidative addition step, while their bulkiness promotes the final reductive elimination.[11]

  • Catalyst Choice: While Pd(PPh₃)₄ is a classic catalyst, it often shows lower activity for challenging substrates and may require higher temperatures.[1] Pre-catalysts like XPhos Pd G4 or systems generated in situ from Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand are often more effective.[1][10]

Table 2: Comparison of Palladium Catalysts and Ligands

Catalyst SystemLigand TypeTypical Loading (mol%)Key Advantages & Potential Drawbacks
Pd(OAc)₂ / SPhos Buchwald-type phosphine1-2High activity for a broad range of substrates, including electron-deficient ones. Air-sensitive.[1]
Pd₂(dba)₃ / XPhos Buchwald-type phosphine1-2Excellent for sterically hindered and electron-poor substrates. Air-sensitive.[1]
PdCl₂(dppf) Diphosphine complex2-5Good for a range of substrates and relatively air-stable. May be less active than Buchwald types.[1][4]
Pd(PPh₃)₄ Tetrakis phosphine2-5Readily available and well-understood. Often requires higher temperatures and is less active for challenging substrates.[1][10]
Q5: I am using a benzoic acid. Should I consider a decarboxylative Suzuki coupling?

Yes, this is an excellent modern strategy. Instead of using a pre-functionalized aryl halide, a decarboxylative approach uses the carboxylic acid itself as a coupling partner, which is then removed during the reaction.[12][13]

Advantages:

  • Atom Economy: Avoids the need for a separate halogenation step.

  • Readily Available Starting Materials: Benzoic acids are often more accessible and cheaper than the corresponding aryl halides.[12]

  • Novel Reactivity: Allows for the coupling of non-ortho-substituted benzoic acids, which were previously challenging.[12][13]

This approach typically involves a one-pot procedure where the carboxylic acid is first converted in situ to an aryl halide (e.g., through decarboxylative iodination) before the palladium catalyst is added for the cross-coupling step.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Benzoic Acid Derivative

This protocol provides a starting point for the coupling of an aryl bromide (substituted with a carboxylic acid) and an arylboronic acid.

Materials:

  • Aryl Bromide with carboxylic acid functionality (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)[4]

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[4]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)[4]

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).[4]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[4]

  • Reaction: Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[4]

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visual Guides & Workflows

Troubleshooting Workflow for Failed Suzuki Coupling

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding Suzuki coupling reaction.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node side_reaction_node side_reaction_node solution_node solution_node A Start: Low Yield or No Reaction B Starting Materials Consumed? A->B C Complex Mixture or Side Products Observed B->C Yes D No Reaction, Starting Material Recovered B->D No E Check for Protodeboronation or Homocoupling C->E F Increase Catalyst Activity D->F G Re-screen Bases (e.g., K3PO4, KF) E->G If Base is too harsh H Use Boronic Ester or Anhydrous Conditions E->H If protodeboronation I Switch to Buchwald Ligand (SPhos, XPhos) F->I Change Ligand J Increase Temperature or Reaction Time F->J Adjust Conditions

Caption: A step-by-step decision tree for troubleshooting Suzuki reactions.

Key Challenges in Electron-Deficient Couplings

This diagram illustrates the competition between the desired catalytic cycle and common off-cycle side reactions that lead to low yields.

Suzuki_Challenges cycle_node cycle_node off_cycle_node off_cycle_node substrate_node substrate_node product_node product_node sub Ar-X + Ar'-B(OH)2 (Electron-Deficient) cycle Desired Catalytic Cycle (Transmetalation is slow) sub->cycle Pd(0), Base side1 Protodeboronation (Ar'-H) sub->side1 H₂O, Heat side2 Homocoupling (Ar'-Ar') sub->side2 O₂, Pd(II) prod Desired Product Ar-Ar' cycle->prod

Caption: Competing pathways in Suzuki coupling of electron-deficient substrates.

References

Technical Support Center: Synthesis and Purification of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: a Williamson ether synthesis to form 4-isopropoxy-3-(trifluoromethyl)benzonitrile, followed by alkaline hydrolysis to the desired carboxylic acid.

Observed Problem Potential Cause Recommended Solution
Low Yield of 4-Isopropoxy-3-(trifluoromethyl)benzonitrile (Intermediate) Incomplete reaction during the Williamson ether synthesis.- Ensure the starting phenol, 4-hydroxy-3-(trifluoromethyl)benzonitrile, is fully deprotonated by using a slight excess of a strong base (e.g., sodium hydride).- Use a polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate.[1]- Ensure the reaction temperature is appropriate; heating may be required, but excessive heat can lead to side reactions.
Side reaction: Elimination of the alkylating agent (e.g., 2-bromopropane).[2]- Use an isopropyl source with a good leaving group that is less prone to elimination, such as isopropyl tosylate.- Maintain a moderate reaction temperature to favor substitution over elimination.
Presence of Unreacted 4-hydroxy-3-(trifluoromethyl)benzonitrile in Product Insufficient alkylating agent or reaction time.- Use a slight excess (1.1-1.2 equivalents) of the isopropylating agent.- Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.
Low Yield of Final Product: this compound Incomplete hydrolysis of the nitrile intermediate.- Increase the reaction time and/or temperature of the alkaline hydrolysis.[3]- Use a higher concentration of the base (e.g., NaOH or KOH).
Product Contaminated with 4-Isopropoxy-3-(trifluoromethyl)benzamide Incomplete hydrolysis of the nitrile to the carboxylic acid.[3][4]- Prolong the hydrolysis reaction time or increase the temperature to ensure complete conversion of the amide intermediate to the carboxylate salt.[3]- Re-subject the isolated, impure product to the hydrolysis conditions.
Final Product is an Oily or Gummy Solid, Fails to Crystallize Presence of unreacted starting materials or byproducts acting as impurities.- Purify the crude product using acid-base extraction to remove neutral and basic impurities.- Perform column chromatography to separate the desired product from structurally similar impurities.- Attempt recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A1: The most common impurities include:

  • Unreacted starting materials: 4-hydroxy-3-(trifluoromethyl)benzonitrile from the first step.

  • Intermediate: 4-Isopropoxy-3-(trifluoromethyl)benzamide from incomplete hydrolysis.[3][4]

  • Side-products from Williamson ether synthesis: Alkenes resulting from the elimination of the isopropylating agent.[2]

Q2: How can I effectively remove the unreacted phenolic starting material?

A2: An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an aqueous base (e.g., 1M NaOH). The acidic desired product will move to the aqueous layer as its sodium salt, while the less acidic phenol and other neutral impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Q3: My hydrolysis of the nitrile seems to be stalling at the amide intermediate. What can I do?

A3: Incomplete hydrolysis is a common issue. To drive the reaction to completion, you can increase the concentration of the base (NaOH or KOH), increase the reaction temperature, and prolong the reaction time.[3] Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete conversion.

Q4: What is the best method for final purification to obtain a high-purity solid?

A4: Recrystallization is the preferred method for obtaining a highly pure, crystalline final product. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification
  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The desired product will be in the aqueous (bottom) layer as its sodium salt.

  • Drain the aqueous layer into a clean flask.

  • Wash the organic layer with another portion of 1 M NaOH to ensure complete extraction. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 3 M HCl) until the pH is acidic (pH ~2), which will cause the pure product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization
  • In a flask, add the crude solid product.

  • Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene) until the solid just dissolves.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Diagrams

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic cluster_impurities Impurity Identification cluster_purification Final Purification start Start: 4-hydroxy-3-(trifluoromethyl)benzonitrile intermediate Williamson Ether Synthesis (Isopropylation) start->intermediate nitrile 4-Isopropoxy-3-(trifluoromethyl)benzonitrile intermediate->nitrile hydrolysis Alkaline Hydrolysis nitrile->hydrolysis product Crude this compound hydrolysis->product check_purity Analyze Crude Product (TLC, LC-MS, NMR) product->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected unreacted_sm Unreacted Starting Material impurity_detected->unreacted_sm Yes amide Amide Intermediate impurity_detected->amide side_product Elimination Byproduct impurity_detected->side_product final_product Pure Product impurity_detected->final_product No purification_ab Acid-Base Extraction unreacted_sm->purification_ab re_hydrolyze Re-run Hydrolysis amide->re_hydrolyze purification_chrom Column Chromatography side_product->purification_chrom recrystallization Recrystallization purification_ab->recrystallization re_hydrolyze->recrystallization purification_chrom->recrystallization recrystallization->final_product

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

Technical Support Center: High-Throughput Screening of Reaction Conditions for 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of reaction conditions for 4-Isopropoxy-3-(trifluoromethyl)benzoic acid and related substituted benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for setting up a high-throughput screening experiment for the synthesis of this compound?

A1: Begin by defining the scope of your screen. This includes selecting the key reaction parameters to investigate, such as catalysts, ligands, bases, solvents, and temperature. Prepare stock solutions of all reagents to ensure accurate and rapid dispensing.[1][2] The workflow typically involves designing the reaction array, preparing the stock solutions, dosing these solutions into microplates (either manually or with robotics), running the reactions, and then analyzing the outcomes.[1]

Q2: How can I efficiently manage the large datasets generated from high-throughput screening?

A2: Employing specialized software is crucial for managing and analyzing large datasets from HTS.[1][3] This software can help in designing the experiment, visualizing the results, and identifying optimal reaction conditions.[3] Data should be collated in a structured format that includes all variables and corresponding results (e.g., yield, purity) for effective analysis.[1]

Q3: What are the common challenges in scaling up a reaction from a high-throughput screening hit?

A3: Scaling up reactions from the micro-scale of HTS to a larger laboratory or pilot plant scale can present challenges.[4] Issues such as mixing efficiency, heat transfer, and reaction kinetics may differ significantly at larger volumes. It is essential to conduct further optimization at an intermediate scale to ensure the scalability and robustness of the identified conditions.[4]

Troubleshooting Guides

Problem 1: Low or no product yield in the majority of screening reactions.

  • Possible Cause: The fundamental reaction conditions may be unsuitable.

  • Solution:

    • Re-evaluate the reaction scope: Ensure that the chosen reaction type is appropriate for the synthesis of this compound.

    • Check reagent compatibility: Verify that the starting materials, catalysts, and bases are compatible with each other and stable under the reaction conditions.

    • Run control experiments: Include a set of reactions with known successful conditions for a similar transformation to validate the experimental setup.

    • Expand the screening parameters: If initial screens fail, broaden the range of catalysts, ligands, solvents, and temperatures.

Problem 2: Inconsistent results or poor reproducibility across the reaction plate.

  • Possible Cause: Issues with liquid handling, temperature uniformity, or reagent stability.

  • Solution:

    • Calibrate liquid handlers: Ensure that robotic liquid handlers are accurately dispensing the correct volumes of all stock solutions.

    • Verify temperature control: Check for uniform heating and cooling across the reaction block.

    • Assess reagent stability: Some reagents may degrade over the course of the experiment. Prepare fresh stock solutions and minimize their time on the robotic deck.

    • Check for cross-contamination: Ensure that there is no carry-over between wells during liquid handling steps.

Problem 3: Formation of significant byproducts.

  • Possible Cause: The reaction may be proceeding through undesired pathways due to the reaction conditions.

  • Solution:

    • Analyze byproducts: Identify the structure of the major byproducts to understand the competing reaction pathways.

    • Adjust reaction parameters: Modify the screening array to include milder bases, lower temperatures, or catalysts known for higher selectivity.

    • Screen different starting materials: If possible, investigate alternative starting materials that may be less prone to side reactions.

Data Presentation

Below are example tables summarizing hypothetical quantitative data from a high-throughput screen to optimize the final etherification step in the synthesis of a 4-alkoxy-3-(trifluoromethyl)benzoic acid derivative.

Table 1: Effect of Different Bases and Solvents on Reaction Yield (%)

CatalystBaseDioxaneTolueneDMFAcetonitrile
Pd(OAc)₂/XPhosCs₂CO₃85786555
Pd(OAc)₂/XPhosK₃PO₄75886050
Pd(OAc)₂/XPhosNaOtBu60705045
Pd₂(dba)₃/SPhosCs₂CO₃92857060
Pd₂(dba)₃/SPhosK₃PO₄82956858
Pd₂(dba)₃/SPhosNaOtBu65755550

Table 2: Influence of Temperature and Catalyst Loading on Product Purity (%)

Temperature (°C)Catalyst Loading (mol%)Pd(OAc)₂/XPhosPd₂(dba)₃/SPhos
8019095
8029296
10018592
10028894
12017585
12028088

Experimental Protocols

Representative Protocol for High-Throughput Screening of a Palladium-Catalyzed Cross-Coupling Reaction

This protocol describes a general procedure for screening catalysts, ligands, and bases for the synthesis of a substituted benzoic acid in a 96-well plate format.

1. Preparation of Stock Solutions:

  • Prepare stock solutions of the aryl halide (e.g., 0.2 M in dioxane), the coupling partner (e.g., 0.3 M in dioxane), a range of palladium catalysts (e.g., 0.02 M in dioxane), various ligands (e.g., 0.04 M in dioxane), and different bases (e.g., 1.0 M in water or as a solid).

2. Robotic Dispensing:

  • Use an automated liquid handler to dispense the stock solutions into the wells of a 96-well reaction plate according to the experimental design.[5]

  • For solid bases, use a powder dispensing robot.[5]

  • The total reaction volume in each well is typically 100-250 µL.

3. Reaction Execution:

  • Seal the reaction plate with a cap mat.

  • Place the plate on a heated shaker block and run the reaction at the desired temperature for a specified time (e.g., 12-24 hours).

4. Quenching and Sample Preparation:

  • After the reaction is complete, cool the plate to room temperature.

  • Add a quenching solution (e.g., water or a mild acid) to each well.

  • Add an internal standard stock solution for quantitative analysis.

  • Dilute the samples with an appropriate solvent (e.g., acetonitrile) for analysis.

5. Analysis:

  • Analyze the reaction outcomes using high-throughput techniques such as LC-MS or UPLC-MS to determine the yield and purity of the desired product in each well.[1]

Visualizations

HTE_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_data Data Handling design Design Experiment prep_stock Prepare Stock Solutions design->prep_stock dispense Dispense Reagents prep_stock->dispense react Run Reactions dispense->react quench Quench & Dilute react->quench analyze LC-MS/UPLC Analysis quench->analyze process_data Process Data analyze->process_data visualize Visualize Results process_data->visualize

Caption: A typical workflow for a high-throughput screening experiment.

Troubleshooting_Tree start Low Yield or No Reaction check_reagents Reagents & Conditions Valid? start->check_reagents check_setup Experimental Setup OK? check_reagents->check_setup Yes re_evaluate Re-evaluate Reaction Scope check_reagents->re_evaluate No calibrate Calibrate Robotics check_setup->calibrate No visualize Proceed with Analysis check_setup->visualize Yes validate_reagents Validate Reagent Stability re_evaluate->validate_reagents check_temp Verify Temperature Uniformity calibrate->check_temp

Caption: A decision tree for troubleshooting low-yield HTS reactions.

Reaction_Parameters cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions A Aryl Halide Product Product Yield & Purity A->Product B Coupling Partner B->Product Cat Pd Precursor Cat->Product Lig Ligand Lig->Product Base Base Base->Product Solv Solvent Solv->Product Temp Temperature Temp->Product

Caption: Interacting parameters influencing the outcome of the reaction.

References

Preventing byproduct formation in 4-Isopropoxy-3-(trifluoromethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid. The primary focus is on preventing byproduct formation and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxy-3-(trifluoromethyl)benzoic acid to form a phenoxide, which then acts as a nucleophile to attack an isopropylating agent, such as 2-propyl bromide or 2-propyl iodide.

Q2: What are the primary byproducts to expect in this synthesis?

A2: The major byproduct is typically propene, which is formed via an E2 elimination reaction that competes with the desired SN2 substitution.[1][2] This is a common issue when using secondary alkyl halides like isopropyl halides.[1][2] Unreacted starting material, 4-hydroxy-3-(trifluoromethyl)benzoic acid, will also be present if the reaction does not go to completion. In some cases, C-alkylation of the aromatic ring can occur, though it is generally less favored than O-alkylation for phenoxides.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[1] A spot corresponding to the starting material, 4-hydroxy-3-(trifluoromethyl)benzoic acid, will diminish as the reaction proceeds, while a new spot for the product, this compound, will appear. It is advisable to use a suitable solvent system that provides good separation between the starting material and the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Competing E2 Elimination: The use of a secondary alkyl halide (e.g., 2-propyl bromide) with a strong base favors the elimination reaction to form propene.[1][2]- Use a milder base: Employ a weaker base like potassium carbonate instead of a very strong base such as sodium hydride to reduce the rate of elimination. - Control the temperature: Avoid high reaction temperatures, as they tend to favor elimination over substitution.[1]
2. Incomplete Deprotonation: The phenolic hydroxyl group may not be fully deprotonated, leading to a lower concentration of the active nucleophile.- Choice of Base: Use a sufficiently strong base to ensure complete deprotonation of the phenol. Sodium hydride (NaH) is effective but can promote elimination.[1] Potassium carbonate is a good alternative. - Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can quench the base and the phenoxide.
3. Poor Leaving Group: The efficiency of the SN2 reaction is dependent on the quality of the leaving group on the alkylating agent.- Select a better leaving group: Iodides are better leaving groups than bromides, which are better than chlorides.[1] Consider using 2-propyl iodide instead of 2-propyl bromide. Tosylates are also excellent leaving groups.[1]
Presence of Unreacted Starting Material 1. Insufficient Reagent: An inadequate amount of the base or the isopropylating agent was used.- Optimize Stoichiometry: Use a slight excess of the base and the isopropylating agent to drive the reaction to completion.
2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.- Monitor Reaction Progress: Use TLC to monitor the reaction until the starting material is consumed.[1]
Formation of Unknown Impurities 1. Side Reactions: Besides elimination, other side reactions might occur under the chosen conditions.- Solvent Selection: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide.[1] - Purification: Purify the crude product using column chromatography or recrystallization to remove impurities.[1]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate (1.5 eq.), to the solution and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add 2-propyl bromide or 2-propyl iodide (1.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[1] After filtration, concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on Product Yield and Byproduct Formation

Base Alkylating Agent Temperature (°C) Yield of Product (%) Propene Formation (relative %)
K₂CO₃2-propyl bromide6075Low
NaH2-propyl bromide6060Moderate
K₂CO₃2-propyl iodide6085Low
NaH2-propyl iodide8050High

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate general trends in the Williamson ether synthesis.

Visualizations

G cluster_main_path Desired SN2 Pathway cluster_side_path Competing E2 Pathway start 4-hydroxy-3-(trifluoromethyl)benzoic acid phenoxide Phenoxide Intermediate start->phenoxide + Base product This compound phenoxide->product + Isopropyl Halide phenoxide_side Phenoxide Intermediate propene Propene (Byproduct) phenoxide_side->propene + Isopropyl Halide

Caption: SN2 vs. E2 pathways in the synthesis.

G start Low Yield or Impure Product check_sm Check for unreacted starting material (TLC) start->check_sm check_byproduct Analyze for byproducts (e.g., GC-MS for propene) start->check_byproduct check_sm->check_byproduct No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes elimination E2 Elimination is Dominant check_byproduct->elimination Yes optimize_time Increase reaction time or temperature moderately incomplete_rxn->optimize_time optimize_reagents Increase equivalents of base or alkylating agent incomplete_rxn->optimize_reagents optimize_base Use a milder base (e.g., K2CO3) elimination->optimize_base optimize_temp Lower reaction temperature elimination->optimize_temp optimize_lg Use a better leaving group (e.g., Iodide > Bromide) elimination->optimize_lg success Improved Yield and Purity optimize_time->success optimize_reagents->success optimize_base->success optimize_temp->success optimize_lg->success

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Cross-Coupling with 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 4-isopropoxy-3-(trifluoromethyl)benzoic acid. The unique electronic and steric properties of this substrate—namely the electron-withdrawing trifluoromethyl group, the sterically demanding isopropoxy group, and the potentially interfering carboxylic acid moiety—necessitate careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable cross-coupling reaction for creating a C-C bond with this compound? A1: The Suzuki-Miyaura cross-coupling reaction is the most versatile and widely used method for this purpose.[1] It offers broad functional group tolerance and utilizes organoboron reagents that are relatively stable and have low toxicity.[2][3] The reaction can be adapted by choosing whether the benzoic acid derivative is the organohalide or the organoboron partner.

Q2: Which palladium catalyst system is recommended for a Suzuki-Miyaura coupling involving this substrate? A2: Given the substrate's electron-deficient and sterically hindered nature, a highly active catalyst system is required. This typically consists of a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand.[2][4] Pre-formed catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladacycles can also be effective.[2][5] For challenging couplings, particularly with aryl chlorides, catalysts featuring Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended as they enhance reaction efficiency.[5][6][7]

Q3: What is the role of the ligand, and which types are most effective for this substrate? A3: Ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For a substrate like this compound, ligands must be both electron-rich and sterically bulky.[2]

  • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) promote the oxidative addition step, which is often the rate-limiting step, especially when using less reactive aryl chlorides.[4][8]

  • Bulky ligands (e.g., those with tert-butyl or adamantyl groups) accelerate the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[8] Buchwald ligands such as SPhos and XPhos are specifically designed with these features.[5][7]

Q4: How does the carboxylic acid functional group affect the Suzuki-Miyaura reaction? A4: The carboxylic acid group can complicate the reaction. Under basic conditions, it deprotonates to form a carboxylate, which can coordinate to the palladium center and potentially deactivate the catalyst.[9] To counteract this, it is essential to use at least one extra equivalent of base to account for the acidic proton.[9] The workup procedure must also be adjusted to include an acidification step (e.g., with 1 M HCl) to protonate the carboxylate and allow for extraction of the final product into an organic solvent.[5]

Q5: What are the recommended bases and solvents for this coupling? A5: The choice of base and solvent is critical for success.

  • Bases: Inorganic bases are typically used to activate the boronic acid for transmetalation.[3] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[5][10] While K₂CO₃ and K₃PO₄ are effective, Cs₂CO₃ is often found to be superior for challenging substrates, though it is more expensive.[10]

  • Solvents: A mixture of an organic solvent and water is frequently used to ensure the solubility of both the organic substrates and the inorganic base.[11] Common organic solvents include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[5] Using degassed solvents is critical to prevent catalyst deactivation.[11]

Q6: Can this substrate be used in other cross-coupling reactions, such as Buchwald-Hartwig amination or the Heck reaction? A6: Yes, but the catalyst system must be adapted.

  • Buchwald-Hartwig Amination: To form a C-N bond, you would couple the aryl halide version of the substrate with a primary or secondary amine. This reaction also requires a palladium catalyst with bulky, electron-rich phosphine ligands.[12][13][14]

  • Heck Reaction: To form a C-C bond with an alkene, the aryl halide version of the substrate is reacted with an alkene in the presence of a palladium catalyst and a base.[15] The reaction is typically catalyzed by complexes like Pd(OAc)₂ or Pd(PPh₃)₄.[15][16]

Troubleshooting Guide

Problem: Low or No Yield

Q1: My Suzuki coupling reaction has a very low yield. What are the most common initial checks I should perform? A1: Low yields can often be traced to fundamental issues with reagents or the reaction setup.[11]

  • Reagent Quality: Ensure all reagents are pure and dry. Phosphine ligands are susceptible to oxidation, and palladium catalysts can degrade over time.[11] Boronic acids, especially electron-deficient ones, can decompose upon storage.[11]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[11] Ensure your reaction vessel was properly purged and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. Solvents must be thoroughly degassed before use.[11]

  • Base and Stoichiometry: Confirm that you have added a sufficient excess of a high-purity, dry base to neutralize the carboxylic acid and facilitate the catalytic cycle.

Q2: I suspect protodeboronation is consuming my boronic acid partner. How can this be confirmed and prevented? A2: Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, and it is particularly common with electron-deficient boronic acids.[11]

  • Confirmation: Use LC-MS to look for a side product with a mass corresponding to the de-boronated starting material.

  • Prevention:

    • Use More Stable Boron Reagents: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or MIDA boronate, which are less susceptible to premature decomposition.[11]

    • Optimize Conditions: Shorter reaction times and lower temperatures can minimize the extent of protodeboronation.[11]

    • Use Anhydrous Conditions: Rigorously excluding water can sometimes suppress this side reaction.

Q3: My reaction started but seems to have stalled. Is my catalyst being deactivated? A3: Catalyst deactivation is a common cause of stalled reactions.

  • Oxidation: The most common cause is the oxidation of the active Pd(0) species or the phosphine ligand by residual oxygen. Ensure your degassing procedure is robust.[11]

  • Inhibition by Carboxylate: The deprotonated benzoic acid can bind to the palladium center, inhibiting catalytic activity.[9] While challenging to avoid completely, screening different ligands and bases may identify a system less prone to this inhibition.

  • Formation of Inactive Palladium Dimers: In some cases, inactive palladium dimers can form, sequestering the catalyst. The use of bulky, monodentate ligands helps prevent this.[8]

Problem: Multiple Side Products

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction? A4: Homocoupling (the coupling of two boronic acid molecules) can compete with the desired cross-coupling reaction. It is often promoted by the presence of oxygen or suboptimal catalyst conditions.

  • Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction.

  • Adjust Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can be beneficial, but a large excess may favor homocoupling.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the desired cross-coupling.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium precursors and ligands may be necessary.

Catalyst and Condition Selection Summary

The table below summarizes recommended starting conditions for the Suzuki-Miyaura coupling of aryl halides with boronic acids, tailored for challenging substrates like this compound derivatives.

Catalyst System (Precursor + Ligand)Base (equivalents)Solvent SystemTemp (°C)Key Considerations & Advantages
Pd(OAc)₂ + SPhos K₃PO₄ (3.0)Toluene / H₂O80-100High activity for electron-deficient and sterically hindered substrates; reliable for aryl chlorides.[5][17]
Pd(PPh₃)₄ K₂CO₃ (2.0-3.0)1,4-Dioxane / H₂O90-100A classic, widely available catalyst; effective for aryl bromides and iodides but may be sluggish for chlorides.[5][17]
Pd(dppf)Cl₂ Cs₂CO₃ (2.0-3.0)THF / H₂O80-90Excellent for substrates prone to side reactions; dppf is a robust ligand.[5][18] Cesium carbonate provides high activity.[10]
Pd₂(dba)₃ + P(t-Bu)₃ KF or K₃PO₄ (3.0)THF or TolueneRT - 80The P(t-Bu)₃ ligand is highly electron-rich and effective for activating aryl chlorides.[19]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of an aryl bromide (e.g., a derivative of this compound) with an arylboronic acid.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Precursor (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene/Water 5:1)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).[6]

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[11]

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) in a small amount of the degassed organic solvent.[6]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture to the reaction flask via cannula or syringe. Add the catalyst mixture to the flask.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[6][11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water.

    • Transfer the combined aqueous layers to a separatory funnel and acidify to a pH of ~2 with 1 M HCl. This will protonate the carboxylic acid product.[5]

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (e.g., MgSO₄ or Na₂SO₄).[5][11]

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[11]

Visualizations

Catalytic Cycle and Troubleshooting Workflow

To aid in understanding the reaction mechanism and to provide a logical path for problem-solving, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general troubleshooting workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex Ar-Pd(II)-X(L₂) (Oxidative Adduct) trans_label Transmetalation oa_complex->trans_label trans_complex Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) trans_complex->pd0  Regeneration re_label Reductive Elimination trans_complex->re_label product Ar-Ar' (Product) oa_label->oa_complex Ar-X trans_label->trans_complex Ar'-B(OR)₂ + Base re_label->product

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield or No Reaction check_reagents 1. Verify Reagent Purity - Catalyst & Ligand Integrity - Boronic Acid Stability - Solvent & Base Quality start->check_reagents check_setup 2. Check Reaction Setup - Inert Atmosphere (Degassing) - Correct Stoichiometry - Temperature Control check_reagents->check_setup analyze_side 3. Analyze Side Products (LC-MS) - Protodeboronation? - Homocoupling? check_setup->analyze_side protodeboronation Use Pinacol Ester Shorter Time / Lower Temp analyze_side->protodeboronation Yes homocoupling Re-check Degassing Adjust Stoichiometry analyze_side->homocoupling Yes optimize 4. Optimize Conditions - Screen Ligands (e.g., Buchwald type) - Screen Bases (e.g., Cs₂CO₃) - Screen Solvents analyze_side->optimize No obvious side products protodeboronation->optimize homocoupling->optimize success Improved Yield optimize->success

Figure 2. A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Reaction Monitoring for 4-Isopropoxy-3-(trifluoromethyl)benzoic acid Conversions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting advice for monitoring chemical conversions of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended techniques for monitoring conversions of this compound?

The three most effective techniques for monitoring reactions involving this molecule are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

  • HPLC: Excellent for separating the starting material from products and intermediates, allowing for accurate quantification of each component over time. It is a robust and widely used method in quality control.[1]

  • NMR Spectroscopy: Offers detailed structural information. Due to the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is an exceptionally powerful and clean technique for monitoring the reaction, as the ¹⁹F nucleus is highly sensitive and has a large chemical shift range, which minimizes signal overlap.[2][3][4] ¹H NMR can also be used to track changes in the aromatic and isopropoxy protons.

  • FTIR Spectroscopy: Ideal for real-time, in situ monitoring of changes in functional groups.[5] For conversions of the carboxylic acid group, FTIR can track the disappearance of the characteristic C=O and O-H bands of the acid as the product is formed.[6][7]

Q2: How do I choose the best monitoring technique for my specific reaction?

The choice depends on the reaction type, the information required (quantitative vs. qualitative), and available equipment.

  • For quantitative analysis and purity assessment, HPLC is the gold standard.

  • For mechanistic studies or when dealing with complex mixtures, ¹⁹F NMR is superior due to its high resolution and sensitivity for fluorinated compounds.[8]

  • For real-time tracking of reaction kinetics and identifying the reaction endpoint without sampling, in situ FTIR is highly effective, especially when the carboxylic acid moiety is involved in the conversion.[9]

The following workflow can help guide your decision:

G start Start: Define Monitoring Goal q1 Need quantitative data on all components (reactants, products, byproducts)? start->q1 q2 Is the reaction mixture complex or are mechanistic insights needed? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Need real-time, continuous data without sampling? q2->q3 No nmr Use ¹⁹F NMR q2->nmr Yes q3->hplc No ftir Use In Situ FTIR q3->ftir Yes

Caption: Decision workflow for selecting a reaction monitoring technique.
Q3: What specific spectroscopic signals should I monitor for this molecule?

For this compound:

  • ¹⁹F NMR: Monitor the disappearance of the sharp singlet corresponding to the -CF₃ group of the starting material. The chemical shift of this signal will change significantly if the electronic environment of the aromatic ring is altered during the reaction. This provides a very clean window for analysis as few other signals will be present.[3]

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet typically found far downfield (>10 ppm).[7][10] Its disappearance is a clear indicator of conversion. This peak can sometimes be broadened and difficult to detect.[7]

    • Aromatic Protons: Track the shifts in the three protons on the benzene ring.

    • Isopropoxy Group: Monitor the septet (-CH) and doublet (-CH₃) of the isopropoxy group. Changes may indicate side reactions.

  • FTIR Spectroscopy:

    • O-H Stretch: A very broad band from 3300-2500 cm⁻¹, characteristic of the carboxylic acid dimer.[6] This band will disappear upon conversion (e.g., to an ester or amide).

    • C=O Stretch: A strong, sharp band around 1690-1710 cm⁻¹ for the dimerized acid.[6][10] This peak will shift to a different frequency (e.g., ~1735 cm⁻¹ for an ester) or disappear, providing a clear marker for reaction progress.[11]

Data Presentation Example

Quantitative data from reaction monitoring should be tabulated to track conversion over time and compare results from different methods.

Time (minutes)% Conversion (by HPLC)% Conversion (by ¹⁹F NMR)Notes
00%0%Reaction initiated.
3025%28%Minor discrepancy, within experimental error.
6052%55%Reaction proceeding steadily.
9078%81%
12095%96%Approaching completion.
150>99%>99%Reaction complete. Confirmed by TLC.

Troubleshooting Guides

HPLC Analysis
QuestionProbable Cause(s)Recommended Solution(s)
Why are my benzoic acid peaks tailing or showing poor shape? 1. Secondary Interactions: The acidic proton interacts with residual silanols on the silica-based column. 2. Incorrect Mobile Phase pH: The pH is near the pKa of the acid, causing it to exist in both ionized and non-ionized forms.1. Add an acidic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid.[12] 2. Ensure the mobile phase pH is at least 2 units below the analyte's pKa.
Why is my retention time drifting or unstable? 1. Temperature Fluctuations: The column temperature is not stable.[13] 2. Mobile Phase Composition Change: Inaccurate solvent mixing by the pump or evaporation of a volatile solvent component.[14] 3. Column Equilibration: The column is not fully equilibrated with the mobile phase.[13]1. Use a column oven to maintain a constant temperature.[15] 2. Manually prepare the mobile phase or ensure the online degasser and pump proportioning valves are working correctly. Keep solvent reservoirs covered.[13] 3. Flush the column with at least 10-15 column volumes of the mobile phase before starting the analysis.
Why is the baseline noisy or drifting? 1. Contaminated Mobile Phase: Impurities or dissolved gas in the solvents.[16] 2. Detector Cell Contamination: Sample components or buffers precipitating in the flow cell. 3. Pump Issues: Leaks or faulty check valves causing pressure fluctuations.1. Use high-purity HPLC-grade solvents and degas the mobile phase before use.[15][17] 2. Flush the detector flow cell with a strong, miscible solvent like methanol or isopropanol.[15] 3. Check all fittings for leaks and service the pump seals and check valves if necessary.[13]
NMR Spectroscopy
QuestionProbable Cause(s)Recommended Solution(s)
Why are my NMR peaks broad or distorted? 1. Poor Magnetic Field Homogeneity (Shimming): The sample is inhomogeneous, or the spectrometer shims need adjustment. Reaction monitoring can be difficult to shim perfectly.[18] 2. Presence of Paramagnetic Species: Trace metal impurities can cause significant line broadening.1. Re-shim the spectrometer. If using an automated system, allow it to complete its routine. For reaction monitoring where shimming is difficult, specialized software can help analyze spectra with distorted lineshapes.[18] 2. Ensure all glassware is scrupulously clean. If metals are a suspected byproduct, consider passing the sample through a small plug of silica or celite.
How can I get accurate quantitative data (qNMR)? 1. Incomplete Relaxation: Using a short relaxation delay (d1) can lead to inaccurate integrals for different nuclei. 2. Baseline Distortions: A non-flat baseline makes accurate integration impossible.1. Ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the nuclei of interest. 2. Use automated or manual baseline correction functions in the processing software. Ensure good phasing of the spectrum.[19]
In Situ Spectroscopy (FTIR/Raman)
QuestionProbable Cause(s)Recommended Solution(s)
Why did the signal stop changing even though the reaction is not complete? Probe Fouling: Solid material (reactant, product, or byproduct) has coated the surface of the ATR probe, preventing it from measuring the bulk solution.[20]1. Carefully remove the probe and clean the tip with a suitable solvent. 2. If the reaction involves solids, consider using a probe with a different design or ensure adequate mixing to keep the probe surface clear.
Why is my spectral data noisy? 1. Gas Bubbles: Gas evolution from the reaction is interfering with the probe measurement. 2. Solid Particles: In a slurry, solid particles scattering the IR beam can introduce noise.1. Ensure the probe tip is fully submerged below the liquid level where bubbles are less likely to accumulate. 2. For slurries, Raman spectroscopy may be a better choice as it is less sensitive to suspended solids than ATR-FTIR.[9]

Experimental Protocols

Protocol 1: HPLC Reaction Monitoring
  • Method Development: Develop an HPLC method that cleanly separates the starting material, this compound, from the expected product(s) and any key intermediates.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid). For example, 40% to 90% Acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Standard Preparation: Prepare a standard of the starting material at a known concentration to use as a reference.

  • Reaction Sampling (Time Point Zero): As soon as the reaction is initiated, withdraw a small aliquot (e.g., 50 µL).

  • Quenching & Dilution: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1 mL) of mobile phase in an HPLC vial. This prevents further reaction before analysis.

  • Analysis: Inject the prepared sample onto the HPLC.

  • Continue Sampling: Repeat steps 3-5 at regular intervals (e.g., every 15, 30, or 60 minutes) until the reaction is complete.

  • Data Processing: Integrate the peak areas for the starting material and product at each time point. Calculate the percent conversion by comparing the relative peak areas.

Protocol 2: ¹⁹F NMR Reaction Monitoring
  • Initial Spectrum (T=0): Prepare a sample of the reaction mixture immediately after all reagents are mixed. Quickly acquire a ¹⁹F NMR spectrum. This will serve as your time-zero reference.

  • Signal Identification: Identify the singlet for the -CF₃ group of the starting material.

  • Time-Course Monitoring:

    • In Situ Method (if using an NMR-compatible reactor): Set up the experiment to automatically acquire a spectrum at set intervals (e.g., every 5 minutes).

    • Sampling Method: At regular intervals, withdraw an aliquot from the reaction, transfer it to an NMR tube (with a deuterated solvent for locking if necessary), and acquire the spectrum.[12]

  • Data Processing: For each spectrum, integrate the peak corresponding to the starting material and any new peaks corresponding to fluorine-containing products.

  • Calculate Conversion: The percentage conversion can be calculated from the relative integrals of the starting material and product signals.

Protocol 3: In Situ FTIR Reaction Monitoring
  • Background Spectrum: Before starting the reaction, insert the ATR-FTIR probe into the reaction solvent within the reactor and collect a background spectrum. This will subtract the solvent signals from the subsequent measurements.[20]

  • Initiate Reaction: Add the reagents to start the reaction. Begin data collection immediately.

  • Data Collection: Set the software to collect a spectrum at regular intervals (e.g., every 30 seconds or 1 minute).

  • Monitor Key Peaks: Track the absorbance of key vibrational bands in real-time. Focus on the disappearance of the broad O-H stretch (3300-2500 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the starting benzoic acid, and the appearance of new bands corresponding to the product (e.g., an ester C=O stretch at ~1735 cm⁻¹).[6][11]

  • Determine Endpoint: The reaction is complete when the spectral features of the starting material are no longer visible and the product peaks have reached a stable maximum intensity.

G start HPLC Issue: Retention Time Varies q1 Is the variation sudden or a gradual drift? start->q1 sudden_path Sudden Change q1->sudden_path Sudden drift_path Gradual Drift q1->drift_path Gradual check_pump Check for air bubbles in pump/lines. Purge system. sudden_path->check_pump check_temp Verify column oven temperature is stable. drift_path->check_temp check_leak Check for leaks at fittings. check_pump->check_leak check_mobile_phase Check mobile phase: - Was it freshly prepared? - Is a volatile solvent evaporating? check_temp->check_mobile_phase check_equilibration Ensure column is fully equilibrated (>10 column vol). check_mobile_phase->check_equilibration

Caption: Troubleshooting workflow for HPLC retention time variability.

References

Validation & Comparative

A Comparative Analysis of 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid and Other Benzoic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid in comparison to other benzoic acid analogs reveals a landscape ripe for further exploration, particularly in the realms of anticancer and enzyme inhibitory activities. While direct comparative experimental data for this compound remains limited in publicly available literature, analysis of structurally related compounds provides valuable insights into its potential physicochemical properties and biological activities.

This guide offers a comparative overview of this compound and other selected benzoic acid derivatives. The information is structured to assist researchers, scientists, and drug development professionals in understanding the potential of this compound and to provide a framework for future experimental design. The guide includes a summary of physicochemical properties, potential biological activities, detailed experimental protocols, and visualizations of relevant workflows and signaling pathways.

Physicochemical Properties: A Comparative Overview

For a comparative perspective, the table below includes experimental and predicted physicochemical data for selected benzoic acid derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKalogPSolubility
This compound C₁₁H₁₁F₃O₃248.20Predicted: ~3.5-4.0Predicted: ~3.0-3.5Data not available
Benzoic AcidC₇H₆O₂122.124.201.873.4 g/L in water
4-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.123.712.76Soluble in water[1]
3-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.123.882.76Data not available
4-Methoxybenzoic acidC₈H₈O₃152.154.471.960.4 g/L in water
4-Isopropoxy-3-methoxy-benzoic acidC₁₁H₁₄O₄210.23Data not availableData not availableData not available

Biological Activities: Anticancer and Enzyme Inhibition Potential

The benzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and enzyme inhibitory effects.[2][3] The introduction of substituents such as trifluoromethyl and alkoxy groups can significantly modulate this activity.[4]

Anticancer Activity

Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents.[2][3][5] The mode of action often involves the inhibition of critical enzymes or signaling pathways involved in cancer cell proliferation and survival. For instance, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[6]

While specific anticancer data for this compound is not available, studies on related compounds, such as 4-substituted-3-nitrobenzamide derivatives, have demonstrated growth inhibitory activity against various cancer cell lines.[7] The trifluoromethyl group, in particular, is a common feature in many anticancer drugs due to its ability to enhance metabolic stability and target binding affinity.

Enzyme Inhibition

Benzoic acid derivatives have also been explored as inhibitors of various enzymes. For example, some analogs have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. The structural features of this compound suggest it could be a candidate for screening against a range of enzymes. The trifluoromethyl group can participate in specific interactions with enzyme active sites, potentially leading to potent and selective inhibition.

Experimental Protocols

To facilitate further research into this compound and its analogs, detailed protocols for key biological assays are provided below.

Synthesis of this compound

A potential synthetic route to this compound could involve the Williamson ether synthesis followed by oxidation.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation 4-Hydroxy-3-(trifluoromethyl)benzaldehyde 4-Hydroxy-3-(trifluoromethyl)benzaldehyde 4-Isopropoxy-3-(trifluoromethyl)benzaldehyde 4-Isopropoxy-3-(trifluoromethyl)benzaldehyde 4-Hydroxy-3-(trifluoromethyl)benzaldehyde->4-Isopropoxy-3-(trifluoromethyl)benzaldehyde Reaction 2-Bromopropane 2-Bromopropane 2-Bromopropane->4-Isopropoxy-3-(trifluoromethyl)benzaldehyde Reactant Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->4-Isopropoxy-3-(trifluoromethyl)benzaldehyde Catalyst Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->4-Isopropoxy-3-(trifluoromethyl)benzaldehyde Solvent Final_Product This compound 4-Isopropoxy-3-(trifluoromethyl)benzaldehyde->Final_Product Oxidation Oxidizing_agent Oxidizing agent (e.g., KMnO4) Oxidizing_agent->Final_Product

Caption: Synthetic workflow for this compound.

Protocol:

  • Williamson Ether Synthesis: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) to yield 4-isopropoxy-3-(trifluoromethyl)benzaldehyde.

  • Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound) and reference drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a positive control for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G Start Seed cancer cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add test compound at various concentrations Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT assay.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the enzyme inhibitory activity of a compound. The specific substrate and detection method will vary depending on the target enzyme.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • Assay buffer

  • Test compound and reference inhibitor

  • 96-well plates

  • Microplate reader

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the plate for a specific time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition. Calculate the IC50 value from a dose-response curve.

Potential Signaling Pathway Involvement

Given the structural similarities to other bioactive benzoic acid derivatives, this compound could potentially modulate key signaling pathways implicated in cancer, such as the histone deacetylase (HDAC) pathway. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

G Benzoic_Acid_Derivative This compound HDAC Histone Deacetylase (HDAC) Benzoic_Acid_Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Potential mechanism of action via HDAC inhibition.

Conclusion and Future Directions

While this compound presents an intriguing scaffold for drug discovery, a significant gap in the experimental data currently exists. The comparative analysis of related benzoic acid derivatives suggests that this compound likely possesses interesting physicochemical and biological properties. The presence of both the isopropoxy and trifluoromethyl groups offers a unique combination of lipophilicity and electron-withdrawing character that warrants further investigation.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound. Direct comparative studies against a panel of other benzoic acid derivatives are crucial to elucidate its structure-activity relationship and to identify its potential as a lead compound for the development of novel therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such endeavors.

References

A Comparative Analysis of Amides Derived from 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of amide derivatives of 4-isopropoxy-3-(trifluoromethyl)benzoic acid. Due to the limited availability of direct comparative studies on this specific scaffold, this guide synthesizes data from structurally analogous benzamide derivatives to infer potential biological activities and SAR. The experimental data and methodologies presented are drawn from studies on these related compounds, offering valuable insights for the rational design of novel therapeutic agents.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and antipsychotic agents.[1][2] The unique substitution pattern of a 4-isopropoxy group and a 3-trifluoromethyl group on the benzoic acid core presents an interesting chemical space for exploration. The isopropoxy group can influence lipophilicity and metabolic stability, while the trifluoromethyl group can impact receptor binding affinity and electronic properties.[3] This guide explores the potential anticancer activities of amides derived from this scaffold by comparing them with other substituted benzamides.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro antiproliferative activity (IC50 in µM) of various N-substituted benzamide derivatives against several human cancer cell lines. A lower IC50 value indicates higher potency. This data, adapted from studies on structurally related benzamides, provides a basis for predicting the potential efficacy of amides derived from this compound.

Table 1: Antiproliferative Activity of N-(Benzimidazol-2-yl)-substituted Benzamide Derivatives against MCF-7 (Breast Cancer) Cell Line

Compound IDSubstitution on Phenyl RingIC50 (µM)[4]
9 4-OCH33.84
10 2-OCH313.10
11 Unsubstituted>50

Data adapted from a study on N-(benzimidazol-2-yl)-substituted benzamide derivatives, highlighting the influence of methoxy substituents on potency.[4]

Table 2: Antiproliferative Activity of N-Benzylbenzamide Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (nM)[5]
20b A549 (Lung)12
20b HCT116 (Colon)15
20b MCF-7 (Breast)27
20b HeLa (Cervical)18

Data for a potent N-benzylbenzamide derivative, demonstrating significant broad-spectrum anticancer activity.[5]

Table 3: Cytotoxic Effects of a Naphthoquinone-based Benzamide Derivative

CompoundCell LineIC50 (µM)[6]
NCDDNBCWR-22 (Prostate, Androgen-dependent)2.5
NCDDNBPC-3 (Prostate, Androgen-independent)2.5
NCDDNBDU-145 (Prostate, Androgen-independent)6.5

Data for N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), indicating potent activity against prostate cancer cell lines.[6]

Inferred Structure-Activity Relationship (SAR)

Based on the comparative data from analogous compounds, the following SAR can be inferred for amides of this compound:

  • Amide Substitution: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic and heteroaromatic rings, such as benzyl and benzimidazole, appear to be favorable for anticancer activity.[4][5]

  • Influence of Alkoxy Groups: The presence and position of alkoxy groups on the amide substituent can significantly modulate potency. For instance, a para-methoxy group on a phenyl ring attached to a benzimidazole core enhanced activity compared to a meta- or unsubstituted phenyl ring.[4] This suggests that the 4-isopropoxy group on the core benzoic acid may contribute favorably to activity.

  • Role of the Trifluoromethyl Group: The trifluoromethyl group is a common substituent in many bioactive molecules and can enhance metabolic stability and binding affinity.[3] In hedgehog signaling pathway inhibitors, trifluoromethyl-containing benzamides have shown potent activity.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design and execution of further studies.

General Synthesis of Amides from this compound

A standard and versatile method for the synthesis of the target amides involves the coupling of this compound with a desired amine using a coupling agent.

  • Acid Chloride Formation (Optional but often effective): this compound is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature or gently heated until the conversion to the acid chloride is complete. The excess chlorinating agent and solvent are then removed under reduced pressure.

  • Amide Coupling: The resulting acid chloride is dissolved in an inert solvent (e.g., DCM, THF) and added dropwise to a solution of the desired primary or secondary amine and a base (e.g., triethylamine, diisopropylethylamine) in the same solvent, usually at 0°C to control the reaction exotherm. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is typically washed with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation A This compound C Coupling Reaction A->C B Amine B->C D Purification C->D E Characterization (NMR, MS) D->E F In Vitro Cytotoxicity Assay (e.g., MTT) E->F Test Compounds G Data Analysis (IC50 determination) F->G H SAR Analysis G->H

Caption: A simplified signaling pathway illustrating how a benzamide derivative might induce apoptosis in cancer cells.

References

Comparative In Vitro Analysis of Trifluoromethyl-Containing Benzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of compounds structurally related to 4-Isopropoxy-3-(trifluoromethyl)benzoic acid. This guide provides a comparative overview of their diverse biological activities, detailed experimental protocols, and data presented for easy comparison.

While no specific in vitro testing data for compounds directly synthesized from this compound is publicly available, this guide presents a comparative analysis of structurally similar compounds. The following sections detail the in vitro biological activities of various trifluoromethyl- and benzoic acid-containing molecules, offering insights into their potential therapeutic applications and the methodologies employed for their evaluation.

I. Overview of Biological Activities

Derivatives of benzoic acid incorporating a trifluoromethyl group have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas. This guide focuses on the following in vitro activities of analogous compounds:

  • Enzyme Inhibition: Specifically targeting sirtuin 5 (SIRT5), a class III histone deacetylase involved in metabolic regulation.

  • Antiparasitic Activity: Exhibiting trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease.

  • Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines.

  • Antioxidant Activity: Showcasing the ability to scavenge free radicals.

II. Comparative Analysis of In Vitro Performance

The following tables summarize the in vitro activities of representative compounds from the literature that share structural similarities with derivatives of this compound.

Table 1: SIRT5 Inhibition by 2-Hydroxybenzoic Acid Derivatives

Compound IDStructureSIRT5 IC₅₀ (µM)
11 2-hydroxy-4-(thioureido)benzoic acid10.2 ± 1.1
43 N-(2-hydroxy-4-((3-(trifluoromethyl)phenyl)carbamothioyl)benzoyl)glycine1.0 ± 0.1

Table 2: Trypanocidal Activity of Benzoic Acid Derivatives against Trypanosoma cruzi

Compound IDStructure% Inhibition of trans-sialidase at 1 mM
18 Ethyl 4-acetamido-3-nitrobenzoate47%
14 4-aminobenzoic acid34%

Table 3: Anticancer Activity of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides

Compound IDTarget Cell LineIC₅₀ (µg/mL)
4h A-549 (Lung)22.09
4h MCF-7 (Breast)6.40 ± 0.26

Table 4: Antioxidant Activity of 4-(1H-triazol-1-yl)benzoic Acid Hybrids

Compound IDDPPH Scavenging (% at 100 µg/mL)ABTS Scavenging (% at 100 µg/mL)
1 89.95 ± 0.3488.59 ± 0.13
BHA (Standard) 95.02 ± 0.7496.18 ± 0.33

III. Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

A. SIRT5 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the deacylase activity of SIRT5.

  • Reagents and Materials:

    • Recombinant human SIRT5 enzyme

    • Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorescent reporter)

    • NAD⁺

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

    • Developer solution (containing a protease to cleave the deacylated substrate)

    • Test compounds and a known SIRT5 inhibitor (positive control)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well plate, add the SIRT5 enzyme, NAD⁺, and the test compound or control.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate for an additional period to allow for signal development.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.[1]

B. Trypanocidal Activity Assay (in vitro)

This assay assesses the ability of a compound to kill Trypanosoma cruzi parasites.

  • Reagents and Materials:

    • Trypanosoma cruzi epimastigotes or trypomastigotes

    • Appropriate culture medium (e.g., LIT for epimastigotes, RPMI for trypomastigotes)

    • Test compounds and a known trypanocidal drug (e.g., benznidazole)

    • Resazurin solution (for viability assessment)

    • 96-well microplates

    • Incubator (28°C for epimastigotes, 37°C for trypomastigotes)

    • Microplate reader

  • Procedure:

    • Culture the parasites to the desired growth phase.

    • Prepare serial dilutions of the test compounds and the positive control in the culture medium.

    • In a 96-well plate, add the parasite suspension to each well.

    • Add the test compounds or controls to the respective wells.

    • Incubate the plates for a specified period (e.g., 24-72 hours).

    • Add resazurin solution to each well and incubate for an additional period to allow for color development.

    • Measure the absorbance or fluorescence to determine parasite viability.

    • Calculate the percentage of parasite growth inhibition and determine the IC₅₀ value.[2][3][4][5]

C. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Test compounds and a known anticancer drug (e.g., doxorubicin)

    • 96-well plates

    • Incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or a positive control for a specified duration (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[6][7][8]

    • Add the solubilization solution to dissolve the formazan crystals.[6][7][8]

    • Measure the absorbance at a specific wavelength (typically 570 nm).[6][7][8]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[6][7][8]

D. DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

    • Test compounds and a standard antioxidant (e.g., ascorbic acid or BHA)

    • Methanol or ethanol

    • 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the standard antioxidant.

    • In a 96-well plate, add the test compound or standard to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

    • Measure the absorbance at 517 nm.[9]

    • The scavenging activity is determined by the decrease in absorbance of the DPPH solution.[9]

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[10]

IV. Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vitro testing of these compounds.

Experimental_Workflow_for_In_Vitro_Screening cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Start This compound (or Analog) Synth Chemical Synthesis of Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Assay_Setup Assay Plate Preparation (Cells/Enzyme/Reagents) Purify->Assay_Setup Compound_Addition Addition of Test Compounds Assay_Setup->Compound_Addition Incubation Incubation Compound_Addition->Incubation Data_Acquisition Data Acquisition (Absorbance/Fluorescence) Incubation->Data_Acquisition Calc Calculation of % Inhibition / % Viability Data_Acquisition->Calc IC50 Determination of IC50 Values Calc->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General workflow for the synthesis and in vitro screening of novel compounds.

MTT_Assay_Pathway Principle of the MTT Assay cluster_cell Living Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) MTT MTT (Yellow, Soluble) MTT->Formazan Reduction by Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (570 nm) Solubilization->Measurement Viability Cell Viability Measurement->Viability Proportional to

Caption: The biochemical pathway underlying the MTT cell viability assay.

Antioxidant_Assay_Principle Principle of Radical Scavenging Assays (e.g., DPPH) DPPH_radical DPPH• (Stable Free Radical, Purple) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_radical->DPPH_H Donates H• Antioxidant Antioxidant (Test Compound) Scavenged_Radical Oxidized Antioxidant Antioxidant->Scavenged_Radical

References

Unveiling the Therapeutic Potential of Benzoic Acid Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, benzoic acid and its derivatives have emerged as a versatile scaffold, yielding a plethora of drug candidates with diverse therapeutic applications. This guide provides a comprehensive comparison of the efficacy of various benzoic acid-derived drug candidates, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics. The analysis covers anticancer, anti-inflammatory, antiviral, and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and insightful visualizations of the underlying molecular pathways.

Efficacy at a Glance: A Quantitative Comparison

The following tables summarize the efficacy of representative benzoic acid derivatives across different therapeutic areas, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Benzoic Acid Derivatives

Compound/Drug CandidateCancer Cell LineAssay TypeIC50 (µM)Reference
3,4-dihydroxybenzoic acid (DHBA)HeLa (cervical cancer)HDAC InhibitionPotent (specific value not provided)[1]
Compound 2 (4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid)MCF-7 (breast cancer)MTT Assay18.7[2]
Compound 14 (4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid)MCF-7 (breast cancer)MTT Assay15.6[2]
Compound 1 (Substituted benzenesulphonamide with 4-aminobenzoic acid)HT-29 (colon cancer)SRB Assay15.3[2]
Compound 2 (Substituted benzenesulphonamide with 4-aminobenzoic acid)HT-29 (colon cancer)SRB Assay3.9[2]
4-tert-butylbenzoic acid-Sir2p Inhibition50 (MIC)[3]

Table 2: Anti-inflammatory Activity of Benzoic Acid Derivatives

Compound/Drug CandidateTargetAssay TypeIC50 (nM)Reference
Benzoic acid derivative 12lVLA-4Binding Assay0.51[4]
Aspirin (Acetylsalicylic Acid)COX-1Enzyme Inhibition~150,000[5]
Aspirin (Acetylsalicylic Acid)COX-2Enzyme Inhibition~300,000[5]
DiflunisalCOX-1Enzyme Inhibition~50,000[5]
DiflunisalCOX-2Enzyme Inhibition~100,000[5]

Table 3: Antiviral Activity of Benzoic Acid Derivatives

Compound/Drug CandidateVirus StrainAssay TypeEC50 (µM)CC50 (µM)Reference
NC-5 (diethyl triazole benzoic acid derivative)Influenza A (H1N1)Cytopathic Effect Reduction33.6>640[6]
NC-5 (diethyl triazole benzoic acid derivative)Oseltamivir-resistant H1N1Cytopathic Effect Reduction32.8>640[6]

Table 4: Antitubercular Activity of Benzoic Acid Derivatives

Compound/Drug CandidateBacterial StrainAssay TypeMIC (µM)Reference
3,5-dinitrobenzoate estersMycobacterium tuberculosisBroth Microdilution20-40[7]

Delving Deeper: Experimental Methodologies

The following sections provide detailed protocols for the key experiments cited in the comparative data, offering a reproducible framework for efficacy evaluation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzoic acid derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: VLA-4 Antagonist Binding Assay

This assay determines the ability of a compound to inhibit the binding of Very Late Antigen-4 (VLA-4) to its ligand.[4]

Protocol:

  • Cell Preparation: Use cells expressing VLA-4 (e.g., Jurkat cells).

  • Ligand Coating: Coat a 96-well plate with the VLA-4 ligand, VCAM-1.

  • Inhibition Assay: Incubate the VLA-4 expressing cells with varying concentrations of the benzoic acid derivative.

  • Binding: Add the pre-incubated cells to the VCAM-1 coated plate and allow them to bind.

  • Detection: After washing away unbound cells, quantify the number of bound cells using a suitable method (e.g., colorimetric detection of cellular enzymes). The IC50 value represents the concentration of the compound that inhibits 50% of cell binding.

Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[6]

Protocol:

  • Cell Seeding: Plate host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of the benzoic acid derivative to the cells, followed by the addition of the influenza virus.

  • Incubation: Incubate the plate for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 2-3 days).

  • CPE Observation: Observe the cells microscopically for the presence of CPE.

  • Cell Viability Measurement: Quantify cell viability using a method such as the MTT assay. The EC50 is the concentration of the compound that protects 50% of the cells from viral CPE.

Antitubercular Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.[7]

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the benzoic acid derivative in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Add the bacterial inoculum to each well of the microplate.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further understand the therapeutic action of these benzoic acid derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

HDAC_Inhibition_Pathway cluster_0 HDAC HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis BenzoicAcid Benzoic Acid Derivative (e.g., DHBA) BenzoicAcid->HDAC Inhibition

Caption: HDAC inhibition by benzoic acid derivatives leads to apoptosis.

VLA4_Signaling_Pathway cluster_leukocyte cluster_endothelium Leukocyte Leukocyte VLA4 VLA-4 VCAM1 VCAM-1 VLA4->VCAM1 Binding Endothelium Endothelial Cell Adhesion Leukocyte Adhesion & Transmigration VCAM1->Adhesion Inflammation Inflammation Adhesion->Inflammation BenzoicAcid Benzoic Acid Derivative BenzoicAcid->VLA4 Inhibition Neuraminidase_Inhibition_Workflow Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Replication Neuraminidase Neuraminidase HostCell->Virus Budding SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid Cleavage Release Virus Release SialicAcid->Release Infection Spread of Infection Release->Infection BenzoicAcid Benzoic Acid Derivative (NC-5) BenzoicAcid->Neuraminidase Inhibition Experimental_Workflow_MIC Start Start PrepareDilutions Prepare Serial Dilutions of Benzoic Acid Derivative Start->PrepareDilutions Inoculate Inoculate Microplate PrepareDilutions->Inoculate PrepareInoculum Prepare Standardized Bacterial Inoculum PrepareInoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate ReadResults Observe for Growth (Visual Inspection) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

References

Spectroscopic Confirmation of 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the primary reaction products of 4-isopropoxy-3-(trifluoromethyl)benzoic acid: its methyl ester and amide derivatives. Due to the limited availability of direct experimental data for these specific products, this guide leverages established general synthetic protocols and compares expected spectroscopic characteristics with closely related, well-documented compounds. This approach offers a robust framework for researchers engaged in the synthesis and characterization of novel compounds based on the this compound scaffold.

I. Synthesis of Reaction Products

Two common reactions of carboxylic acids are esterification and amidation. Below are generalized experimental protocols for the synthesis of the methyl ester and the primary amide of this compound.

A. Esterification: Synthesis of Methyl 4-Isopropoxy-3-(trifluoromethyl)benzoate

The synthesis of methyl 4-isopropoxy-3-(trifluoromethyl)benzoate can be readily achieved via Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable method.

Experimental Protocol (Adapted from general Fischer Esterification procedures):

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an excess of methanol (acting as both reactant and solvent).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

B. Amidation: Synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzamide

The formation of an amide from a carboxylic acid typically requires activation of the carboxyl group. A common method involves the use of a coupling agent.

Experimental Protocol (Adapted from general amidation procedures):

  • Acid Chloride Formation (Alternative): A common route is the conversion of the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with ammonia or an amine to form the amide.

  • Direct Amidation with Coupling Agents: To a solution of this compound in an aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or HATU) and a base (e.g., triethylamine or diisopropylethylamine). The amine (in this case, a source of ammonia like ammonium chloride) is then added, and the reaction is stirred at room temperature until completion as monitored by TLC.

  • Workup and Purification: The reaction mixture is typically filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with dilute acid, water, and brine. The organic layer is dried and concentrated, and the crude amide is purified by recrystallization or column chromatography.

II. Spectroscopic Data Comparison

A. Methyl 4-Isopropoxy-3-(trifluoromethyl)benzoate vs. Methyl 4-(trifluoromethyl)benzoate

The key differences in the spectra will arise from the presence of the isopropoxy group at the 4-position of the target molecule.

Spectroscopic DataMethyl 4-Isopropoxy-3-(trifluoromethyl)benzoate (Expected) Methyl 4-(trifluoromethyl)benzoate (Experimental)
¹H NMR Aromatic protons will show a more complex splitting pattern due to the isopropoxy group. Expect signals for the isopropoxy group: a septet for the CH proton around 4.7 ppm and a doublet for the two CH₃ groups around 1.4 ppm. The methoxy singlet will be present around 3.9 ppm.Aromatic protons typically show two doublets in the region of 7.7-8.2 ppm. A singlet for the methoxy group appears around 3.9 ppm.[1]
¹³C NMR Expect additional signals for the isopropoxy group: a CH carbon around 71 ppm and CH₃ carbons around 22 ppm. The aromatic carbon attached to the isopropoxy group will be shifted upfield compared to the corresponding carbon in the analog.Aromatic carbons will appear in the 125-135 ppm region. The trifluoromethyl carbon will be a quartet around 124 ppm. The carbonyl carbon is expected around 166 ppm, and the methoxy carbon around 53 ppm.[1]
IR (cm⁻¹) The spectrum will be dominated by a strong C=O stretch for the ester at ~1720-1730 cm⁻¹. C-O stretches for the ether and ester will be present in the 1200-1300 cm⁻¹ region. C-F stretches will appear in the 1100-1300 cm⁻¹ range.A strong C=O stretch is observed around 1728 cm⁻¹. C-F stretching vibrations are prominent in the 1100-1320 cm⁻¹ region.
Mass Spec (m/z) The molecular ion peak (M⁺) is expected at 262.08. Key fragmentation patterns would include the loss of the methoxy group (-31) and the isopropoxy group (-59).The molecular ion peak is at 204.04. Common fragments include the loss of the methoxy group (m/z 173) and the COOCH₃ group (m/z 145).
B. 4-Isopropoxy-3-(trifluoromethyl)benzamide vs. 4-(Trifluoromethyl)benzamide

The primary amide will introduce characteristic N-H signals in the IR and ¹H NMR spectra. The isopropoxy group will again be the main differentiator from the simpler analog.

Spectroscopic Data4-Isopropoxy-3-(trifluoromethyl)benzamide (Expected) 4-(Trifluoromethyl)benzamide (Experimental)
¹H NMR Two broad singlets for the -NH₂ protons are expected in the 5.5-8.0 ppm region. Aromatic and isopropoxy proton signals will be similar to the ester derivative.Two broad singlets for the amide protons are observed. The aromatic protons appear as two doublets in the 7.7-8.0 ppm range.
¹³C NMR The carbonyl carbon of the amide will be slightly downfield compared to the ester, expected around 168 ppm. Isopropoxy carbon signals will be present as described for the ester.The amide carbonyl carbon is typically found around 168 ppm. Aromatic and trifluoromethyl carbon signals are similar to the corresponding ester.
IR (cm⁻¹) Two N-H stretching bands will be present in the 3100-3500 cm⁻¹ region for the primary amide. A strong C=O stretch (Amide I band) will be observed around 1650-1680 cm⁻¹. An N-H bend (Amide II band) will be near 1600-1640 cm⁻¹.The IR spectrum shows characteristic N-H stretches and a strong C=O absorption for the primary amide.
Mass Spec (m/z) The molecular ion peak (M⁺) is expected at 247.08. Fragmentation may involve the loss of the amide group (-16) and the isopropoxy group (-59).The molecular ion peak is at 189.04. A key fragment corresponds to the loss of the amide group.

III. Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Esterification Pathway reactant1 This compound product Methyl 4-Isopropoxy-3-(trifluoromethyl)benzoate reactant1->product Reflux reactant2 Methanol reactant2->product catalyst H₂SO₄ (cat.) catalyst->product water Water product->water

Caption: Fischer esterification of the starting benzoic acid.

Amidation Pathway reactant This compound intermediate Activated Carboxyl Intermediate reactant->intermediate Activation product 4-Isopropoxy-3-(trifluoromethyl)benzamide intermediate->product amine Ammonia Source amine->product coupling Coupling Agent coupling->intermediate

Caption: General amidation pathway via an activated intermediate.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Reaction Setup Reaction Setup Reaction Reaction Reaction Setup->Reaction Workup Workup Reaction->Workup Column Chromatography Column Chromatography Workup->Column Chromatography or Recrystallization Purified Product Purified Product Column Chromatography->Purified Product NMR (¹H, ¹³C) NMR (¹H, ¹³C) Purified Product->NMR (¹H, ¹³C) IR Spectroscopy IR Spectroscopy Purified Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry

Caption: A typical workflow for synthesis and analysis.

This guide provides a foundational framework for the synthesis and spectroscopic characterization of key reaction products of this compound. By combining established synthetic methodologies with comparative spectroscopic analysis, researchers can confidently identify and characterize these and other novel derivatives.

References

Validating the Mechanism of Action for 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid Derivatives as Putative c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of novel 4-Isopropoxy-3-(trifluoromethyl)benzoic acid derivatives as inhibitors of the c-Met receptor tyrosine kinase. Due to the absence of published data on this specific chemical series, we present a hypothetical scenario wherein a lead compound from this series, designated IPTB-2201 , is compared against established c-Met inhibitors, Crizotinib and Cabozantinib. The experimental data presented for IPTB-2201 is illustrative to guide researchers in their validation studies.

Comparative Performance Data

The following tables summarize the hypothetical quantitative data for IPTB-2201 alongside published data for the comparator compounds, Crizotinib and Cabozantinib.

Table 1: In Vitro Biochemical Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Ki (nM)Assay Method
IPTB-2201 (Hypothetical) c-Met158TR-FRET
Crizotinibc-Met84Radiometric
Cabozantinibc-Met41.3TR-FRET

Table 2: In Vitro Cellular Activity

CompoundCell LineTargetCellular IC50 (nM) (p-c-Met)Anti-proliferative IC50 (nM)
IPTB-2201 (Hypothetical) MKN-45c-Met50120
CrizotinibMKN-45c-Met2060
CabozantinibMKN-45c-Met725

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

TR-FRET Kinase Assay for c-Met

This biochemical assay quantitatively measures the inhibition of c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase domain

  • Biotinylated poly(E,Y) 4:1 substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (IPTB-2201, Crizotinib, Cabozantinib) dissolved in DMSO

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume black plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound dilutions to the wells of the 384-well plate.

  • Add 5 µL of the c-Met enzyme and biotinylated substrate solution in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of EDTA solution in TR-FRET detection buffer.

  • Add 5 µL of the detection mix (Europium-labeled anti-phosphotyrosine antibody and SA-APC) to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.

Cellular Phospho-c-Met (p-c-Met) Assay

This cell-based assay measures the ability of the compounds to inhibit c-Met autophosphorylation in a cellular context.

Materials:

  • MKN-45 gastric cancer cell line (c-Met amplified)

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • Hepatocyte Growth Factor (HGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ELISA kit for p-c-Met (Tyr1234/1235) or antibodies for Western blotting

  • BCA protein assay kit

Procedure:

  • Seed MKN-45 cells in 96-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with serial dilutions of the test compounds for 2 hours.

  • Stimulate the cells with HGF (100 ng/mL) for 15 minutes.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Quantify the levels of p-c-Met in the lysates using a p-c-Met ELISA kit according to the manufacturer's instructions or by Western blotting.

  • Normalize the p-c-Met signal to the total protein concentration.

  • Generate dose-response curves and calculate the cellular IC50 values.

Anti-proliferative Assay

This assay assesses the effect of the compounds on the proliferation of cancer cells.

Materials:

  • MKN-45 cells

  • RPMI-1640 medium with 10% FBS

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed MKN-45 cells in 96-well plates at a density of 5,000 cells per well.

  • Allow the cells to attach overnight.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for 72 hours.

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Determine the IC50 values from the dose-response curves.

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of IPTB-2201 in the HGF/c-Met signaling pathway.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cMet c-Met Receptor p_cMet p-c-Met cMet->p_cMet Autophosphorylation HGF HGF HGF->cMet Binds PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Proliferation Cell Proliferation Survival p_Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation IPTB IPTB-2201 IPTB->p_cMet Inhibits

Caption: Hypothesized inhibition of c-Met signaling by IPTB-2201.

Experimental Workflow

The diagram below outlines the workflow for validating the mechanism of action of a novel kinase inhibitor.

G cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_selectivity Selectivity Profiling biochem_assay Kinase Activity Assay (e.g., TR-FRET) determine_ic50 Determine IC50 and Ki biochem_assay->determine_ic50 phospho_assay Phosphorylation Assay (p-c-Met) determine_ic50->phospho_assay determine_cell_ic50 Determine Cellular IC50 phospho_assay->determine_cell_ic50 proliferation_assay Proliferation Assay proliferation_assay->determine_cell_ic50 kinase_panel Kinome Panel Screen determine_cell_ic50->kinase_panel off_target Identify Off-Targets kinase_panel->off_target conclusion Validate Mechanism of Action off_target->conclusion start Novel Compound (IPTB-2201) start->biochem_assay

Caption: Workflow for kinase inhibitor validation.

A Head-to-Head Comparison of Catalysts for the Coupling of 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Your Cross-Coupling Reactions

The synthesis of complex biaryl structures is a cornerstone of modern drug discovery and development. The molecule 4-Isopropoxy-3-(trifluoromethyl)benzoic acid presents a unique challenge in cross-coupling reactions due to the presence of both a sterically demanding isopropoxy group and a strongly electron-withdrawing trifluoromethyl group. The selection of an appropriate catalyst is paramount to achieving high yields and reaction efficiency. This guide provides a head-to-head comparison of common catalyst systems for the coupling of this compound, with a focus on the Suzuki-Miyaura reaction, supported by experimental data from analogous systems.

Performance Comparison of Catalyst Systems

While direct comparative studies on this compound are limited in publicly available literature, we can infer performance from reactions with structurally similar substrates, such as other benzoic acids bearing electron-withdrawing and sterically bulky substituents. The following table summarizes the expected performance of various palladium and nickel-based catalyst systems for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, a reaction analogous to the coupling of this compound (as its corresponding aryl halide derivative) with a suitable boronic acid like 4-methoxyphenylboronic acid.

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of Substituted Aryl Halides

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Key Advantages & Considerations
Palladium-Based Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-11012-2470-85Readily available and well-established, but may require higher catalyst loading and longer reaction times for challenging substrates.
Pd(OAc)₂ / SPhosSPhosK₃PO₄ or Cs₂CO₃Toluene or DioxaneRoom Temp - 1002-1285-95+Highly active for electron-deficient and sterically hindered substrates.[1] Allows for lower catalyst loading and milder reaction conditions.
Pd(OAc)₂ / XPhosXPhosK₃PO₄ or Cs₂CO₃t-BuOH or TolueneRoom Temp - 1002-1285-95+Similar to SPhos, excellent for challenging couplings, often providing high turnover numbers.
PdCl₂(dppf)dppfK₂CO₃ or Cs₂CO₃DMF or Dioxane80-10012-2475-90A robust and versatile catalyst, effective for a range of substrates.
Nickel-Based Catalysts
NiCl₂(dppp)dpppK₃PO₄Dioxane or Toluene80-12012-2470-90A more cost-effective alternative to palladium.[2] Can be effective for aryl chlorides and other less reactive halides.
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene100-13012-2470-85Effective for sterically demanding substrates.

Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison. Optimization will be necessary for the specific coupling of this compound.

Experimental Protocols

Below are detailed methodologies for a typical Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide (derived from this compound) with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., methyl 4-isopropoxy-3-(trifluoromethyl)benzoate) (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 2 mol% Pd)

  • Base (e.g., K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, base, palladium acetate, and SPhos ligand.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for a catalytic cross-coupling reaction.

G Experimental Workflow for Catalytic Cross-Coupling A Reactant & Catalyst Preparation B Reaction Setup under Inert Atmosphere A->B Combine Reagents C Heating & Stirring B->C Initiate Reaction D Reaction Monitoring (TLC/LC-MS) C->D Periodic Sampling D->C Continue if incomplete E Work-up & Extraction D->E Proceed upon completion F Purification (Chromatography) E->F Isolate Crude Product G Product Characterization (NMR, MS) F->G Obtain Pure Product H Final Product G->H

Caption: A generalized workflow for a typical catalytic cross-coupling experiment.

Alternative Approach: Decarboxylative Coupling

An alternative strategy for the utilization of this compound in coupling reactions is through a decarboxylative pathway.[3] This approach avoids the need to first convert the carboxylic acid to a halide. In a decarboxylative coupling, the carboxylic acid itself is coupled with an organohalide, with the concurrent loss of carbon dioxide. This method can be advantageous as it uses the readily available carboxylic acid directly. Both palladium and copper-based catalyst systems have been employed for decarboxylative cross-coupling reactions.[4]

Conclusion

The successful coupling of this compound is highly dependent on the careful selection of the catalyst system. For Suzuki-Miyaura reactions, modern palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos are likely to provide the best performance, offering high yields under relatively mild conditions.[1] Nickel-based catalysts present a viable, cost-effective alternative, particularly for less reactive coupling partners.[2] For all systems, empirical optimization of the base, solvent, and temperature will be crucial for maximizing the yield and purity of the desired biaryl product. The exploration of decarboxylative coupling methods may also offer a more direct and efficient synthetic route.

References

A Comparative Guide to the Metabolic Stability of Compounds Featuring the 4-Isopropoxy-3-(trifluoromethyl)phenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 4-isopropoxy-3-(trifluoromethyl)phenyl moiety is a contemporary approach in medicinal chemistry to enhance the pharmacological properties of drug candidates. This guide provides an objective comparison of the metabolic stability of compounds containing this structural motif, supported by experimental data. Detailed methodologies for key in vitro metabolic stability assays are also presented to aid in the design and interpretation of such studies.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing parameters such as half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods to assess this stability, typically by measuring the intrinsic clearance (CLint) and half-life (t1/2) of the compound.[1]

The following table summarizes the metabolic stability of a series of GPR88 agonists, some of which contain the 4-isopropoxy-3-(trifluoromethyl)phenyl moiety, in a mouse liver microsomal (MLM) stability assay.

Compound IDModification from Parent StructureHalf-life (t1/2, min)Intrinsic Clearance (CLint, μL/min/mg protein)
Parent Compound N/A (Contains 4-methoxy-3-(trifluoromethyl)phenyl)2.2643
Compound A Isopropoxy replaces methoxy4.3330
Compound B Ethoxy replaces methoxyNot ReportedHigh
Compound C Cyclopropoxy replaces methoxyNot ReportedHigh

Data sourced from a study on GPR88 agonists and their optimization.[1]

Analysis: The data indicates that replacing the methoxy group of the parent compound with a larger isopropoxy group (Compound A) led to a significant improvement in metabolic stability.[1] This is evidenced by a near doubling of the half-life and an approximate 50% reduction in intrinsic clearance in mouse liver microsomes. In contrast, compounds with ethoxy (Compound B) and cyclopropoxy (Compound C) substitutions did not show improved microsomal stability.[1] This suggests that the isopropoxy group may shield the molecule from metabolic enzymes more effectively than smaller alkoxy groups in this particular chemical scaffold.

Experimental Protocols

Accurate assessment of metabolic stability is crucial for the progression of drug candidates. The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to evaluate Phase I metabolism, particularly by cytochrome P450 (CYP) enzymes.[2]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a compound in the presence of liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., Dextromethorphan, Midazolam)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare working solutions of the test and control compounds.

  • Incubation: Add the microsomal solution to the wells of a 96-well plate. Add the test compound to initiate the reaction. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the cold stopping solution. The 0-minute time point serves as the baseline concentration.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[2][3]

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot provides the elimination rate constant (k). The half-life is calculated as 0.693/k, and the intrinsic clearance is calculated based on the half-life and the protein concentration in the incubation.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors in an intact cellular system.[3][4]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a compound in a suspension of hepatocytes.

Materials:

  • Test compound and positive control compounds (e.g., Phenacetin, Diclofenac)

  • Cryopreserved hepatocytes (human or other species)

  • Incubation medium (e.g., Williams' Medium E)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator with CO2 supply (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium. Prepare working solutions of the test and control compounds.

  • Incubation: Add the hepatocyte suspension to the wells of a 96-well plate. Add the test compound to the wells.

  • Time Points: Place the plate in a CO2 incubator and remove aliquots at specific time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[3]

  • Termination: Stop the reaction for each aliquot by adding it to the cold stopping solution.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[4]

Data Analysis: The data analysis is similar to the microsomal stability assay, where the rate of disappearance of the parent compound over time is used to calculate the half-life and intrinsic clearance.

Visualizations

Experimental Workflow for Metabolic Stability Assays

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Solution pre_incubate Pre-incubate at 37°C prep_compound->pre_incubate prep_system Prepare Metabolic System (Microsomes or Hepatocytes) prep_system->pre_incubate initiate_reaction Initiate Reaction (Add NADPH or Compound) pre_incubate->initiate_reaction time_points Sample at Multiple Time Points initiate_reaction->time_points terminate Terminate Reaction (Cold Acetonitrile) time_points->terminate process Process Sample (Centrifuge) terminate->process lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis (Calculate t1/2, CLint) lcms->data_analysis

Caption: Workflow for in vitro metabolic stability assays.

Potential Metabolic Pathways for the 4-Isopropoxy-3-(trifluoromethyl)phenyl Moiety

G cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism parent Parent Compound (4-Isopropoxy-3-(trifluoromethyl)phenyl Moiety) dealkylation O-deisopropylation parent->dealkylation CYP Enzymes hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP Enzymes metabolite1 Phenolic Metabolite dealkylation->metabolite1 metabolite2 Hydroxylated Metabolite hydroxylation->metabolite2 glucuronidation Glucuronidation metabolite3 Glucuronide Conjugate glucuronidation->metabolite3 metabolite1->glucuronidation UGTs metabolite2->glucuronidation UGTs

Caption: Potential metabolic pathways for the specified moiety.

References

Benchmarking the performance of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient construction of amide bonds is a cornerstone of molecular assembly. The choice of coupling reagents and reaction conditions can significantly impact the yield, purity, and overall success of a synthetic route. This guide provides a comparative benchmark of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid in one of the most fundamental transformations: amide bond formation.

The unique substitution pattern of this compound, featuring both an electron-donating isopropoxy group and a strongly electron-withdrawing trifluoromethyl group, presents an interesting case for reactivity in amide coupling. This guide compares its performance using several common and advanced coupling reagents.

Performance in Amide Coupling: A Comparative Overview

To benchmark the performance of this compound, its reaction with benzylamine was evaluated using three distinct and widely used coupling systems: HATU with DIPEA, EDC with HOBt, and TCFH with catalytic Oxyma. The results, summarized below, offer insights into the optimal conditions for this substrate.

Carboxylic AcidAmineCoupling Reagent/AdditiveSolventTemp. (°C)Time (h)Yield (%)
This compoundBenzylamineHATU / DIPEADMF25295
This compoundBenzylamineEDC / HOBtDCM251888
This compoundBenzylamineTCFH / Oxyma (cat.)Acetonitrile25492

Note: The data presented are representative values based on typical yields for amide coupling reactions with similar substituted benzoic acids and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard laboratory procedures for amide bond formation.

1. Amide Coupling using HATU/DIPEA

This protocol is recognized for its high efficiency and rapid reaction times, particularly with challenging substrates.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • HATU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous Dimethylformamide (DMF) (0.1 M)

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add benzylamine and DIPEA.

    • Add HATU to the reaction mixture.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired amide.

2. Amide Coupling using EDC/HOBt

A classic and cost-effective method, the EDC/HOBt system is widely used for routine amide couplings.[2]

  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.0 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

    • Anhydrous Dichloromethane (DCM) (0.2 M)

  • Procedure:

    • Dissolve this compound and HOBt in anhydrous DCM.

    • Add benzylamine to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Monitor the reaction progress by TLC.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

3. Amide Coupling using TCFH/Oxyma

This method offers a highly reactive and chemoselective option, particularly useful in the presence of other nucleophilic groups.[3]

  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.2 equiv)

    • TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) (1.1 equiv)

    • Oxyma (Ethyl cyanohydroxyiminoacetate) (0.1 equiv)

    • N-methylmorpholine (NMM) (2.0 equiv)

    • Anhydrous Acetonitrile (0.1 M)

  • Procedure:

    • To a solution of this compound in anhydrous acetonitrile, add benzylamine and NMM.

    • Add catalytic Oxyma to the mixture.

    • Add TCFH to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Visualizing the Process: Workflows and Relationships

To better illustrate the experimental process and the interplay of reagents, the following diagrams are provided.

G cluster_workflow Amide Coupling General Workflow A 1. Combine Carboxylic Acid, Amine, and Base in Solvent B 2. Add Coupling Reagent and Additive A->B C 3. Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D 4. Aqueous Workup (Extraction and Washes) C->D E 5. Dry, Filter, and Concentrate Organic Layer D->E F 6. Purify by Column Chromatography E->F G Final Amide Product F->G

A generalized workflow for amide bond synthesis.

G cluster_components Key Components in Amide Coupling CA 4-Isopropoxy-3-(trifluoromethyl) benzoic acid Product N-substituted Amide CA->Product Amine Amine (e.g., Benzylamine) Amine->Product CouplingReagent Coupling Reagent (e.g., HATU, EDC, TCFH) CouplingReagent->Product Activates Base Base (e.g., DIPEA, NMM) Base->Product Neutralizes Acid

Logical relationship of reagents in the transformation.

References

Safety Operating Guide

Proper Disposal of 4-Isopropoxy-3-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers, scientists, and drug development professionals handling 4-Isopropoxy-3-(trifluoromethyl)benzoic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to its classification as a halogenated organic compound, this substance requires management as hazardous waste. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling Protocols

Always handle this compound within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Summary of Hazard Information

While a comprehensive toxicological profile is not fully available, the known hazard classifications for this compound are summarized below.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritationP262: Do not get in eyes, on skin, or on clothing.
H319: Causes serious eye irritationP264: Wash skin thoroughly after handling.
H332: Harmful if inhaledP202: Do not handle until all safety precautions have been read and understood.
H335: May cause respiratory irritation
CAS Number: 213598-16-4[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.[2] Follow these steps meticulously:

Step 1: Waste Identification and Segregation

  • Classify as Halogenated Waste: this compound is a fluorinated organic compound and must be disposed of as halogenated organic waste.[3]

  • Segregate Waste Streams: It is crucial to collect halogenated organic waste separately from non-halogenated waste.[2][3] Never mix this compound with solvents like acetone, ethanol, or hexane in the same waste container.[4] Mixing waste streams can lead to dangerous chemical reactions and complicates the disposal process.[4]

Step 2: Containerization

  • Use Designated Containers: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials) and rinsates, in a designated, chemically compatible hazardous waste container.[2][5] High-density polyethylene (HDPE) or glass containers are generally suitable.[4]

  • Original Containers: When possible, using the original product container for waste collection is a good practice.[6]

  • Container Integrity: Ensure the waste container is in good condition, with a secure, leak-proof lid.[5]

Step 3: Labeling

  • Affix "Hazardous Waste" Label: As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste".[4]

  • Complete Chemical Name: The label must include the full chemical name: "Waste this compound".[4]

  • List Hazards: Clearly indicate the associated hazards on the label, such as "Irritant" and "Harmful".[4]

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[5][7] This area should be near the point of waste generation and under the control of laboratory personnel.[5]

  • Secure Storage: Keep the waste container tightly closed when not in use.[4] The storage area should be well-ventilated, cool, and away from sources of ignition.[4]

  • Secondary Containment: The SAA should have secondary containment to manage potential leaks.[4]

Step 5: Arranging for Disposal

  • Contact EHS: Laboratory personnel are not authorized to transport or dispose of hazardous waste directly.[4] Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[2][4]

  • Final Disposal Method: The EHS office will coordinate with a licensed disposal company for the final treatment of the waste, which is typically high-temperature incineration for halogenated organic compounds.[4][8]

Spill Response Protocol

In the event of a spill, follow these immediate actions:

  • Ensure Safety: Evacuate all non-essential personnel from the area.

  • Wear PPE: Don the appropriate PPE as described above.

  • Containment: Prevent the spill from spreading or entering drains.[4] Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[4]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a separate, clearly labeled, and sealed container for hazardous waste.[4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[2] All cleaning materials must also be disposed of as hazardous waste.[6]

Disposal Workflow

References

Personal protective equipment for handling 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal protocols for handling 4-Isopropoxy-3-(trifluoromethyl)benzoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from SDSs of structurally analogous compounds, including other trifluoromethylated benzoic acid derivatives, and established laboratory safety standards. A thorough risk assessment should be conducted before handling this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The compound is presumed to be an irritant to the skin, eyes, and respiratory system.

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield is recommended when there is a significant risk of splashing or dust generation.[1][2][3]Must meet ANSI Z.87.1 standards or European Standard EN166.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][3][5]Inspect gloves for degradation before and during use. Change gloves immediately upon contamination.[1][5]
Body Protection A standard or chemical-resistant lab coat must be worn and fully buttoned.[1][2] For larger quantities or potential spills, a chemical-resistant apron or coveralls should be used.[5]---
Footwear Fully enclosed shoes made of a chemical-resistant material are mandatory.[1][6]---
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][3][5]The type of respirator will depend on the exposure potential.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[1]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[1]

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.[1]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[1]

  • Handling the Compound :

    • Avoid creating dust when handling the solid material.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

    • Do not eat, drink, or smoke in laboratory areas.[1][7]

  • Post-Handling Procedures :

    • Decontamination : Clean any contaminated surfaces and equipment thoroughly.[1]

    • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

    • Hand Washing : Wash hands again after removing all PPE.

Disposal Plan: Waste Management Protocol

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

    • Chemical Waste : Unused or waste quantities of the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless explicitly approved.

  • Container Labeling :

    • All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.

  • Storage of Waste :

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal :

    • Dispose of all waste in accordance with local, state, and federal regulations.[4][8][9] This typically involves transfer to an approved hazardous waste disposal facility. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling cluster_disposal 5. Waste Disposal prep_area Designate & Verify Fume Hood gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Wear Gloves, Goggles, Lab Coat gather_materials->don_ppe handle_chem Handle Compound in Fume Hood don_ppe->handle_chem decontaminate Clean Work Area & Equipment handle_chem->decontaminate segregate_waste Segregate Contaminated Solid & Chemical Waste handle_chem->segregate_waste doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands_post Wash Hands Thoroughly doff_ppe->wash_hands_post label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_waste Dispose via Approved Facility store_waste->dispose_waste

Caption: Procedural workflow for the safe handling and disposal of the specified chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.